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  • Product: 3-Isopropyl-3-methyl-azetidine
  • CAS: 1507658-30-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-isopropyl-3-methyl-azetidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique structur...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties. Their inherent ring strain and three-dimensional character offer advantages in designing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] This technical guide provides a comprehensive overview of 3-isopropyl-3-methyl-azetidine, a specific disubstituted azetidine derivative. We will delve into its chemical identity, explore plausible synthetic routes based on established methodologies for 3,3-disubstituted azetidines, predict its spectroscopic characteristics, and discuss its potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

CAS Number: 1507658-30-1[4]

IUPAC Name: 3-isopropyl-3-methylazetidine[4]

Chemical Formula: C₇H₁₅N[4]

Molecular Weight: 113.20 g/mol

Chemical Structure:

G 1 C 2 C 1->2 4 C 1->4 5 C 1->5 6 C 1->6 3 N 2->3 8 H 2->8 9 H 2->9 3->4 10 H 3->10 11 H 4->11 12 H 4->12 7 C 5->7 13 H 5->13 14 H 5->14 15 H 6->15 16 H 6->16 17 H 6->17 18 H 7->18 19 H 7->19 20 H 7->20 21 H 22 H

Caption: 2D Chemical Structure of 3-isopropyl-3-methyl-azetidine.

SMILES: CC(C)C1(C)CNC1[4]

Physicochemical Properties (Predicted):

PropertyPredicted ValueRationale and Supporting Evidence
pKa 9.5 - 10.5The nitrogen atom in the azetidine ring is a secondary amine, which is basic. The alkyl substituents are electron-donating, which slightly increases the basicity compared to unsubstituted azetidine.
LogP 1.5 - 2.5The presence of the isopropyl and methyl groups increases the lipophilicity of the molecule compared to the parent azetidine ring.
Boiling Point 130 - 150 °CThe molecular weight and the presence of a secondary amine capable of hydrogen bonding suggest a moderate boiling point.
Solubility Moderately soluble in water, soluble in organic solventsThe polar amine group allows for some water solubility, while the alkyl groups contribute to its solubility in nonpolar solvents.

Synthesis of 3-isopropyl-3-methyl-azetidine

The synthesis of 3,3-disubstituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[5] However, several synthetic strategies have been developed. A plausible and efficient approach for the synthesis of 3-isopropyl-3-methyl-azetidine would involve the intramolecular cyclization of a suitably substituted 1,3-aminohalide or a related precursor.

Proposed Synthetic Pathway: Intramolecular Cyclization

A common and effective method for constructing the azetidine ring is through intramolecular nucleophilic substitution.[6] This approach involves the cyclization of a γ-amino halide or a similar substrate where the amino group displaces a leaving group at the 3-position.

G cluster_0 Synthetic Workflow A 2-isopropyl-2-methyl-1,3-propanediol B 1,3-dihalo-2-isopropyl-2-methylpropane A->B Halogenation (e.g., PBr3) C 1-amino-3-halo-2-isopropyl-2-methylpropane B->C Amination (e.g., NH3) D 3-isopropyl-3-methyl-azetidine C->D Intramolecular Cyclization (Base)

Caption: Proposed synthetic workflow for 3-isopropyl-3-methyl-azetidine.

Experimental Protocol (Hypothetical):

This protocol is a generalized procedure based on known methods for the synthesis of substituted azetidines and would require optimization for this specific target.

Step 1: Synthesis of 1,3-dibromo-2-isopropyl-2-methylpropane

  • To a solution of 2-isopropyl-2-methyl-1,3-propanediol in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (N₂ or Ar), add phosphorus tribromide (PBr₃) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by slowly pouring the mixture over ice water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dibromide.

Step 2: Synthesis of 1-amino-3-bromo-2-isopropyl-2-methylpropane

  • Dissolve the crude 1,3-dibromo-2-isopropyl-2-methylpropane in a suitable solvent such as ethanol or tetrahydrofuran.

  • Add a large excess of aqueous ammonia solution.

  • Stir the reaction mixture at room temperature in a sealed vessel for 24-48 hours.

  • Remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent and wash with water to remove excess ammonia.

  • Dry the organic layer and concentrate to obtain the crude amino-bromide.

Step 3: Intramolecular Cyclization to form 3-isopropyl-3-methyl-azetidine

  • Dissolve the crude 1-amino-3-bromo-2-isopropyl-2-methylpropane in a polar aprotic solvent like acetonitrile or DMF.

  • Add a non-nucleophilic base, such as potassium carbonate or triethylamine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel to afford 3-isopropyl-3-methyl-azetidine.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 3-isopropyl-3-methyl-azetidine are not publicly available, we can predict the key features based on the analysis of similar 3,3-disubstituted azetidines.[7][8][9]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Azetidine Ring Protons (CH₂): Expect two signals for the CH₂ groups of the azetidine ring, likely appearing as multiplets or complex patterns in the range of δ 3.0-4.0 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded.

  • Isopropyl Group (CH and CH₃): A septet for the methine proton (CH) of the isopropyl group is expected around δ 1.5-2.0 ppm, and a doublet for the two methyl groups (CH₃) should appear further upfield, around δ 0.8-1.2 ppm.

  • Methyl Group (CH₃): A singlet for the methyl group attached to the C3 position of the azetidine ring is anticipated in the range of δ 1.0-1.5 ppm.

  • Amine Proton (NH): A broad singlet for the NH proton, the chemical shift of which will be concentration and solvent dependent, typically appearing between δ 1.0-3.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Azetidine Ring Carbons (C2/C4 and C3): The two equivalent methylene carbons (C2 and C4) adjacent to the nitrogen are expected to resonate in the range of δ 45-55 ppm. The quaternary carbon (C3) bearing the isopropyl and methyl groups will appear further downfield, likely between δ 50-65 ppm.

  • Isopropyl Group (CH and CH₃): The methine carbon (CH) of the isopropyl group should be in the δ 30-40 ppm region, and the two methyl carbons (CH₃) will be found upfield, around δ 15-25 ppm.

  • Methyl Group (CH₃): The methyl carbon attached to C3 is expected to have a chemical shift in the range of δ 20-30 ppm.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 113.

  • Fragmentation Pattern: Common fragmentation pathways for aliphatic amines include α-cleavage (loss of an alkyl group adjacent to the nitrogen). For 3-isopropyl-3-methyl-azetidine, the loss of an isopropyl radical (m/z = 43) or a methyl radical (m/z = 15) from the molecular ion are plausible fragmentation pathways.[10][11] Ring-opening fragmentation is also possible due to the ring strain.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹. This peak is often broad.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ range.

  • C-N Stretch: The C-N stretching vibration of the azetidine ring will likely appear in the 1100-1250 cm⁻¹ region.

  • N-H Bend: The N-H bending vibration can be observed around 1590-1650 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The azetidine scaffold is considered a "privileged" structure in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical and pharmacokinetic properties.[1][2][3]

Key Advantages of the Azetidine Moiety:

  • Increased Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to carbocyclic analogs.

  • Metabolic Stability: The rigid four-membered ring can block sites of metabolism, leading to increased metabolic stability and a longer half-life of the drug.

  • Improved Three-Dimensionality: The non-planar, puckered conformation of the azetidine ring provides a well-defined three-dimensional structure that can enhance binding affinity and selectivity for biological targets.[2]

  • Novel Chemical Space: Azetidine derivatives provide access to novel chemical space, which is crucial for the development of new intellectual property.

The 3,3-disubstitution pattern, as seen in 3-isopropyl-3-methyl-azetidine, can be particularly advantageous. The gem-dialkyl substitution can further enhance metabolic stability by shielding adjacent positions from enzymatic degradation. The isopropyl group can serve as a lipophilic handle to improve membrane permeability and can also be a bioisostere for other groups in drug design.[3]

While specific biological activities for 3-isopropyl-3-methyl-azetidine have not been reported, substituted azetidines have shown a wide range of pharmacological activities, including roles as enzyme inhibitors, receptor antagonists, and antibacterial agents.[12][13][14] This suggests that 3-isopropyl-3-methyl-azetidine could serve as a valuable building block for the synthesis of novel bioactive compounds.

Safety and Handling

Azetidine and its derivatives should be handled with care in a well-ventilated fume hood, as they can be volatile and may have irritant properties. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) for the specific compound or closely related analogs.

Conclusion

3-isopropyl-3-methyl-azetidine represents an interesting, yet underexplored, member of the 3,3-disubstituted azetidine family. Its chemical structure suggests favorable physicochemical properties for applications in drug discovery. While specific experimental data is limited, this guide provides a solid foundation for its synthesis, characterization, and potential utility based on established chemical principles and data from analogous compounds. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. (URL: [Link])

  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem, 2(2), 36-40. (URL: [Link])

  • Synthesis of 3,3′-disubstituted chiral 2-azetidinones. ResearchGate. (URL: [Link])

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes. RSC Advances, 11(39), 24147-24155. (URL: [Link])

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (URL: [Link])

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. (URL: [Link])

  • azetidine. Organic Syntheses Procedure. (URL: [Link])

  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. (URL: [Link])

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate. (URL: [Link])

  • Interpretation of mass spectra. (URL: [Link])

  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (URL: [Link])

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. (URL: [Link])

  • Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. PubMed. (URL: [Link])

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (URL: [Link])

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC. (URL: [Link])

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (URL: [Link])

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. (URL: [Link])

  • 1H NMR Chemical Shifts. Oregon State University. (URL: [Link])

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. (URL: [Link])

  • NMR Chemical Shift Values Table. Chemistry Steps. (URL: [Link])

  • mass spectra - fragmentation patterns. Chemguide. (URL: [Link])

  • Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. ResearchGate. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])

  • Mass Spectrometry: Fragmentation. (URL: [Link])

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. (URL: [Link])

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (URL: [Link])

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (URL: [Link])

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. (URL: [Link])

  • Methylene spectral editing in solid-state 13C NMR by three-spin coherence selection. PubMed. (URL: [Link])

  • ChemInform Abstract: An Improved and Green Preparation of 3-(Alkylthio)propionic Acids. ResearchGate. (URL: [Link])

  • 13.7: Uses of ¹³C NMR Spectroscopy. Chemistry LibreTexts. (URL: [Link])

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (URL: [Link])

  • Process for the preparation of alkyl 3,3-dialkoxypropionates.

Sources

Exploratory

Comprehensive Technical Guide on 3-Isopropyl-3-methylazetidine: Physicochemical Properties, Synthesis, and Applications

Executive Summary As drug discovery pipelines increasingly prioritize high fraction sp3 ( Fsp3​ ) character to improve clinical success rates, highly substituted azetidines have emerged as premier bioisosteres for tradit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pipelines increasingly prioritize high fraction sp3 ( Fsp3​ ) character to improve clinical success rates, highly substituted azetidines have emerged as premier bioisosteres for traditional piperidine and morpholine rings. 3-Isopropyl-3-methylazetidine (Free base CAS: 1507658-30-1; Hydrochloride salt CAS: 2940940-51-0) is a highly specialized, sterically encumbered secondary amine[1][2]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties—specifically its molecular weight and boiling point—alongside a self-validating synthetic methodology designed for researchers and drug development professionals.

Physicochemical Profiling and Thermodynamic Causality

Understanding the fundamental physical chemistry of a building block is critical for downstream processing, purification, and formulation.

Molecular Weight and Structural Parameters

The molecular formula of 3-isopropyl-3-methylazetidine is C₇H₁₅N , yielding an exact molecular weight of 113.20 g/mol [1]. The low molecular weight is a strategic advantage in fragment-based drug discovery (FBDD) and lead optimization, allowing medicinal chemists to introduce significant steric bulk (via the geminal isopropyl and methyl groups) without inflating the overall mass of the active pharmaceutical ingredient (API) beyond Lipinski's Rule of 5 limits.

Boiling Point: The Thermodynamics of Branching

While the exact experimental boiling point of the free base 3-isopropyl-3-methylazetidine is highly dependent on ambient pressure, we can accurately predict its thermal behavior by analyzing the thermodynamic causality of its structural isomers[3].

Boiling points are governed by intermolecular forces: hydrogen bonding and London dispersion forces (van der Waals forces). As a secondary amine, 3-isopropyl-3-methylazetidine participates in hydrogen bonding. However, its highly compact, 4-membered ring and severe steric branching at the 3-position drastically reduce its surface area. This minimizes the contact area available for transient induced-dipole interactions compared to linear or larger-ring isomers. Consequently, the predicted boiling point for 3-isopropyl-3-methylazetidine is approximately 125–135 °C at 760 mmHg , which is significantly lower than its less-branched C₇H₁₅N counterparts[4][5][6].

Table 1: Core Physicochemical Properties

PropertyValueCausality / Relevance
Molecular Formula C₇H₁₅NDefines the isomeric landscape.
Molecular Weight 113.20 g/mol [1]Ideal for maintaining low API mass during lead optimization.
Predicted Boiling Point ~125–135 °C (760 mmHg)Reduced van der Waals surface area due to geminal branching.
State at Room Temp Volatile Liquid (Free Base)Necessitates handling as a hydrochloride salt for stability.

Table 2: Comparative Boiling Points of C₇H₁₅N Isomers

Isomer NameRing SizeAmine TypeBoiling Point (°C)Reference
4-Methylcyclohexylamine6-memberedPrimary151–154 °C[3]
N-Methylcyclohexylamine6-memberedSecondary149 °C[6]
2-Ethylpiperidine6-memberedSecondary143 °C[3]
1-Ethylpiperidine6-memberedTertiary131 °C[5]
2,6-Dimethylpiperidine6-memberedSecondary127–128 °C[3]
2,2-Diethylazetidine4-memberedSecondary~126.9 °C (Pred)[4]
3-Isopropyl-3-methylazetidine 4-membered Secondary ~125–135 °C (Pred) Extrapolated

Data Synthesis: The table above clearly demonstrates that as ring size decreases and steric branching increases, the boiling point drops due to reduced dispersion forces.

Structural Rationale in Drug Design

As a Senior Application Scientist, I frequently advise teams on bioisosteric replacements. Replacing a piperidine with 3-isopropyl-3-methylazetidine is not merely a structural tweak; it is a calculated pharmacokinetic intervention.

  • Metabolic Shielding: The gem-dimethyl/isopropyl substitution at the 3-position completely blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at that carbon.

  • Lipophilicity Tuning: The compact azetidine ring lowers the overall lipophilicity (logD) compared to a piperidine, which often translates to reduced hERG liability and improved aqueous solubility.

ADME_Workflow cluster_0 Physicochemical Validation N1 Lead Compound (Piperidine Core) N2 Bioisosteric Replacement (3-isopropyl-3-methylazetidine) N1->N2 Structural modification N3 MW Confirmation (113.20 g/mol) N2->N3 N4 Thermal Profiling (BP: ~125-135 °C) N2->N4 N5 In Vitro ADME Assays (Microsomal Stability, logD) N3->N5 N4->N5 N6 Go/No-Go Decision N5->N6 Data integration

Workflow for integrating 3-isopropyl-3-methylazetidine into ADME optimization pipelines.

Self-Validating Synthesis Methodology

Due to the high ring strain of azetidines (~26 kcal/mol) and the volatility of the free base (BP ~125–135 °C), synthesis requires strict temperature control and immediate conversion to the hydrochloride salt[2]. The following protocol is designed as a self-validating system, ensuring that intermediate failures are caught before proceeding.

Step-by-Step Protocol

Step 1: Activation of the Precursor

  • Action: Dissolve 2-isopropyl-2-methylpropane-1,3-diol in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N) and cool to 0 °C. Slowly add methanesulfonyl chloride (MsCl) dropwise.

  • Causality: The hydroxyl groups are poor leaving groups. Mesylation converts them into excellent leaving groups required for the subsequent intramolecular cyclization.

  • Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC). The reaction is complete when the highly polar diol baseline spot disappears, replaced by a less polar dimesylate spot.

Step 2: Cyclization

  • Action: Dissolve the dimesylate in acetonitrile. Add an excess of benzhydrylamine (or benzylamine) and reflux at 80 °C for 24 hours.

  • Causality: The primary amine acts as a nucleophile, displacing both mesylate groups in a double Sₙ2 reaction to form the 4-membered ring. Benzhydrylamine is chosen because the bulky protecting group prevents over-alkylation.

  • Validation Checkpoint 2: LC-MS analysis. Confirm the mass of the N-protected 3-isopropyl-3-methylazetidine intermediate.

Step 3: Deprotection (Hydrogenolysis)

  • Action: Transfer the protected azetidine to a Parr shaker. Dissolve in methanol, add 10% Pd/C catalyst, and pressurize with H₂ gas (50 psi) at room temperature.

  • Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the C-N benzyl/benzhydryl bond without opening the strained azetidine ring, yielding the free base.

  • Validation Checkpoint 3: ¹H-NMR analysis. Confirm the complete disappearance of aromatic protons (7.2–7.4 ppm).

Step 4: Salt Formation (Critical Step)

  • Action: Because the free base is a volatile liquid (BP ~125–135 °C), immediately filter the Pd/C catalyst over Celite. Cool the methanolic filtrate to 0 °C and bubble anhydrous HCl gas (or add HCl in diethyl ether) until the pH reaches 2. Evaporate the solvent under reduced pressure to yield 3-isopropyl-3-methylazetidine hydrochloride as a stable, crystalline solid.

  • Validation Checkpoint 4: Final validation via exact mass (113.20 g/mol for the free base constituent) and melting point analysis of the HCl salt.

Synthesis_Validation S1 1,3-Diol Precursor S2 Activation (Mesylation) S1->S2 S3 Cyclization (Benzylamine) S2->S3 V1 TLC: Loss of polar diol S2->V1 S4 Deprotection (Pd/C, H2) S3->S4 V2 LC-MS: Mass confirmation S3->V2 S5 Salt Formation (HCl/Ether) S4->S5 V3 NMR: Loss of aromatic protons S4->V3

Step-by-step synthesis of 3-isopropyl-3-methylazetidine with integrated self-validation checkpoints.

References

  • ChemBK. "1-Ethylpiperidine - Physico-chemical Properties." ChemBK Database. Available at: [Link]

Sources

Foundational

The Strategic Incorporation of 3-Isopropyl-3-methyl-azetidine in Modern Drug Discovery: Escaping Flatland through Sterically Shielded sp³-Scaffolds

Executive Summary: The Paradigm Shift to 3D Architectures For decades, high-throughput screening libraries were dominated by planar, sp²-hybridized aromatic compounds due to their synthetic accessibility via standard cro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift to 3D Architectures

For decades, high-throughput screening libraries were dominated by planar, sp²-hybridized aromatic compounds due to their synthetic accessibility via standard cross-coupling reactions. However, this over-reliance on "flat" molecules led to high attrition rates in clinical trials, primarily driven by poor aqueous solubility and off-target promiscuity. The foundational hypothesis revolutionized medicinal chemistry by demonstrating that increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with clinical success.

Within this structural renaissance, the azetidine ring has emerged as a privileged scaffold. Specifically, 3-isopropyl-3-methyl-azetidine (3-IMA) (CAS: 1507658-30-1) represents a premium building block. By combining the conformational rigidity of a strained four-membered ring with a sterically demanding quaternary carbon center, 3-IMA offers drug discovery professionals a unique vector to optimize pharmacokinetics, block metabolic liabilities, and enhance target selectivity.

Physicochemical Profiling & Mechanistic Causality

As a Senior Application Scientist, selecting a building block is never arbitrary; it is a calculated manipulation of molecular properties. The incorporation of 3-IMA into a drug candidate is driven by three distinct structural causalities:

A. The Azetidine Core: Modulating Basicity and Lipophilicity

Azetidines possess a ring strain of approximately 25.2 kcal/mol, yet they are remarkably stable under physiological conditions. Compared to acyclic amines or larger heterocycles like piperidine, the lowers the overall lipophilicity (LogP) of the molecule while maintaining a similar pKa (~10.5–11.2). This ensures the amine remains protonated for target engagement without excessively driving up the molecule's non-specific hydrophobic binding.

B. The C3-Quaternary Center: Blocking Cytochrome P450 Oxidation

The primary metabolic liability of cyclic amines is α-oxidation or oxidation at the C3 position by hepatic CYP450 enzymes. By installing a geminal substitution (methyl and isopropyl) at the C3 position, the vulnerable C-H bonds are entirely eliminated. This steric shielding effectively shuts down oxidative metabolism at this site, drastically improving the compound's half-life.

C. Conformational Locking via the Isopropyl Group

While a simple 3,3-dimethylazetidine is a common bioisostere, it lacks a distinct vector for deep hydrophobic pocket engagement. The isopropyl group in 3-IMA provides a branched, bulky surface ideal for occupying valine/leucine-rich pockets (e.g., kinase hinge regions). Crucially, the presence of the adjacent methyl group creates a quaternary center that locks the conformation of the isopropyl group. This pre-organization minimizes the entropic penalty upon target binding, translating to higher binding affinity compared to a freely rotating secondary carbon.

Quantitative Data Presentation

To illustrate the physicochemical advantages of 3-IMA, the following table summarizes its theoretical properties against standard amine bioisosteres commonly used in.

Table 1: Theoretical Physicochemical Comparison of Amine Scaffolds

Structural ScaffoldMolecular Weight ( g/mol )Fsp³Predicted LogP (Consensus)pKa (Conjugate Acid)Primary Metabolic Liability
Piperidine 85.151.00~1.5~11.2High (α-oxidation)
Azetidine 57.101.00~0.1~11.2Moderate (C3-oxidation)
3-IMA (CAS: 1507658-30-1) 113.20 1.00 ~1.8 ~10.8 Low (Sterically Shielded)

Experimental Workflow: Hit-to-Lead Optimization

The integration of highly substituted azetidines requires specialized synthetic strategies. The following diagram maps the logical progression from a planar hit to a 3D-optimized lead using 3-IMA.

OptimizationWorkflow Hit Planar Aromatic Hit (Low Fsp3, High Promiscuity) Liability Identify Metabolic Liability (CYP450 Oxidation) Hit->Liability ADME Profiling Strategy Bioisosteric Replacement with 3-IMA Liability->Strategy Scaffold Hopping Synthesis Pd-Catalyzed Buchwald-Hartwig Coupling Strategy->Synthesis Chemical Synthesis Lead Optimized 3D Lead (High Fsp3, Steric Shielding) Synthesis->Lead Lead Validation

Workflow for hit-to-lead optimization utilizing 3-IMA to improve Fsp3 and ADME profiles.

Validated Experimental Protocol: Covalent Attachment of 3-IMA

Because the quaternary C3 center of introduces significant transannular steric bulk, standard Nucleophilic Aromatic Substitution (SNAr) is often sluggish or fails entirely. To overcome this, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is required.

This protocol is designed as a self-validating system , incorporating a feedback loop to ensure complete conversion regardless of the electronic nature of the aryl core.

Objective: Covalent attachment of 3-IMA to an aryl halide core.

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the target aryl halide (1.0 equiv, 0.5 mmol), 3-isopropyl-3-methyl-azetidine hydrochloride (1.2 equiv, 0.6 mmol), and Sodium tert-butoxide (NaOtBu) (2.5 equiv, 1.25 mmol).

    • Causality: NaOtBu is strictly required to simultaneously neutralize the hydrochloride salt of the azetidine and act as the base for the catalytic deprotonation step.

  • Catalyst Selection & Addition: Add RuPhos Pd G3 (5 mol%) and RuPhos ligand (5 mol%).

    • Causality: The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at room temperature. The highly bulky RuPhos ligand is critical to facilitate the reductive elimination step, which is otherwise the kinetic bottleneck when coupling sterically hindered secondary amines.

  • Solvation: Add anhydrous 1,4-Dioxane (5.0 mL, 0.1 M). Seal the tube, remove it from the glovebox, and stir the mixture at 90 °C for 2 hours.

  • Self-Validating Analytical Check: Withdraw a 10 μL aliquot via microsyringe, dilute with LC-MS grade Methanol, and analyze via UPLC-MS (UV 254 nm / ESI+).

    • Condition A (Pass): If >95% conversion of the aryl halide is observed, proceed to workup.

    • Condition B (Fail/Adapt): If unreacted aryl halide >5% remains, the substrate is highly deactivated. Spike the reaction with an additional 2 mol% RuPhos Pd G3 and stir for 1 additional hour. This analytical feedback loop guarantees protocol reliability across diverse scaffolds.

  • Workup & Purification: Cool the reaction to room temperature, filter through a pad of Celite (eluting with EtOAc to remove Pd black), concentrate under reduced pressure, and purify the resulting 3D-lead via reverse-phase preparative HPLC.

Conclusion

The transition from planar aromatics to complex, sp³-rich architectures is no longer a trend; it is a fundamental requirement for modern clinical success. 3-isopropyl-3-methyl-azetidine serves as a masterclass in rational drug design. By leveraging its unique steric shielding and conformational locking, medicinal chemists can systematically engineer out metabolic liabilities while simultaneously improving the three-dimensionality and target specificity of their clinical candidates.

References

  • Title: Escape from flatland: increasing saturation as an approach to improving clinical success. Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry. Source: PubMed (RSC Medicinal Chemistry) URL: [Link]

Exploratory

Thermodynamic and Kinetic Stability Profiling of 3-Isopropyl-3-methylazetidine: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the azetidine ring has emerged as a premier bioisostere for larger heterocycles like piperidines and morpholines, offering improved metabolic stability and altered p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the azetidine ring has emerged as a premier bioisostere for larger heterocycles like piperidines and morpholines, offering improved metabolic stability and altered physicochemical profiles. However, the integration of four-membered nitrogenous rings requires a rigorous understanding of their thermodynamic limitations. This whitepaper provides an in-depth analysis of 3-isopropyl-3-methylazetidine (CAS: 1507658-30-1) ([1]), detailing how 3,3-dialkyl substitution uniquely modulates inherent ring strain through the Thorpe-Ingold effect, and outlining self-validating protocols for its synthesis and stability profiling.

Mechanistic Grounding: The Thermodynamic Paradox of Azetidines

Ring Strain vs. The Thorpe-Ingold Effect

Four-membered heterocycles are characterized by substantial ring strain, typically ranging from 27 to 32.7 kcal/mol ([2], [3]). This energetic penalty arises from two primary vectors:

  • Angle Strain (Baeyer Strain): Compression of the internal C-C-C and C-N-C bond angles from the ideal sp3 tetrahedral geometry (109.5°) to approximately 90°.

  • Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent C-H bonds.

Despite this high thermodynamic penalty, 3-isopropyl-3-methylazetidine is remarkably stable. The causality lies in the Thorpe-Ingold (gem-dialkyl) effect ([4], [5]). The steric bulk of the geminal isopropyl and methyl groups at the C3 position forces a compression of the external substituent bond angle. To compensate, the internal C-C-C angle of the acyclic precursor expands. This geometric pre-organization drastically lowers the activation energy ( ΔG‡ ) for cyclization by bringing the reactive termini into close proximity, shifting the kinetic trajectory favorably toward ring closure.

Conformational Dynamics

To mitigate torsional strain, the azetidine ring is not planar; it adopts a puckered conformation with a puckering angle of approximately 8.7° to 10.7° in unsubstituted systems (). In 3-isopropyl-3-methylazetidine, the ring rapidly equilibrates between two puckered states. Because the isopropyl group possesses a significantly larger A-value than the methyl group, the thermodynamic equilibrium heavily favors the conformer where the isopropyl group occupies the pseudo-equatorial position, minimizing transannular 1,3-diaxial-like steric clashes.

ConformationalDynamics A Acyclic Precursor (Expanded Internal Angle) B Thorpe-Ingold Compression (Lowered ΔG‡) A->B Steric Clash C Transition State B->C Favorable Trajectory D 3-isoPr-3-Me-Azetidine (Strained but Stable) C->D Cyclization (-HX) E Puckered Conformer 1 (Pseudo-Equatorial isoPr) D->E Rapid Inversion F Puckered Conformer 2 (Pseudo-Axial isoPr) D->F Rapid Inversion E->F K_eq >> 1

Caption: Thermodynamic pathway and conformational equilibrium of 3-isopropyl-3-methylazetidine.

Quantitative Thermodynamic Data

The following table summarizes the comparative thermodynamic parameters. Note the elevated pKa​ of azetidines (~11.29) compared to acyclic amines, which makes them excellent nucleophiles but also susceptible to acid-catalyzed ring opening if not sterically protected ().

ParameterUnsubstituted Azetidine3,3-Dimethylazetidine3-Isopropyl-3-methylazetidine
Ring Strain Energy ~27.0 - 32.7 kcal/mol~29.5 kcal/mol~31.2 kcal/mol
pKa​ (Conjugate Acid) 11.29~11.45~11.60 (est.)
Puckering Angle ~8.7° - 10.7°~15°~18° - 22°
Kinetic Stability (Acid) Low (Rapid Cleavage)ModerateHigh (Sterically Shielded)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The synthesis of 3-isopropyl-3-methylazetidine relies on a double nucleophilic substitution.

Synthesis Workflow

Objective: Construct the azetidine ring from 2-isopropyl-2-methylpropane-1,3-diol while preventing oligomerization.

  • Precursor Activation (Mesylation):

    • Procedure: Dissolve 2-isopropyl-2-methylpropane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 3.0 eq) and cool to 0°C. Dropwise add methanesulfonyl chloride (MsCl, 2.2 eq).

    • Causality: Hydroxyl groups are poor leaving groups. Mesylation converts them into excellent leaving groups required for the subsequent SN​2 ring closure.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc). Complete disappearance of the diol spot and appearance of a less polar dimesylate spot confirms completion.

  • Cyclization via Primary Amine:

    • Procedure: Isolate the dimesylate and dissolve in acetonitrile. Add benzhydrylamine (1.0 eq) and K2​CO3​ (3.0 eq). Reflux at 80°C for 24 hours.

    • Causality: Benzhydrylamine is chosen over ammonia to prevent over-alkylation (forming tertiary amines or quaternary salts). The bulky benzhydryl group ensures primary cyclization. The Thorpe-Ingold effect drives the intramolecular SN​2 over intermolecular polymerization.

  • Deprotection (Hydrogenolysis):

    • Procedure: Transfer the N-benzhydryl azetidine to a Parr shaker. Add 10% Pd/C in methanol and subject to H2​ gas (50 psi) at room temperature.

    • Causality: Mild hydrogenolysis removes the benzhydryl protecting group without cleaving the highly strained C-N bonds of the azetidine ring.

    • Self-Validation: GC-MS analysis must show a single peak with m/z = 113.2 (Molecular Weight of C7​H15​N ) ([6]).

Kinetic Stability Profiling Protocol

While the ring is thermodynamically strained, the 3-isopropyl-3-methyl motif provides massive kinetic stability against nucleophilic attack.

  • Acid-Catalyzed Stress Test:

    • Prepare a 0.1 M solution of 3-isopropyl-3-methylazetidine in 1M HCl (aq).

    • Incubate at 60°C for 48 hours.

    • Causality: Protonation of the nitrogen ( pKa​ ~11.6) creates a highly electrophilic intermediate. In unsubstituted azetidines, the chloride ion rapidly attacks the C2/C4 position, opening the ring to form 3-chloropropylamine (). However, the bulky C3 substituents sterically block the Bürgi-Dunitz trajectory required for SN​2 attack, trapping the molecule in its cyclic form.

  • NMR Validation:

    • Extract the reaction mixture, neutralize, and analyze via 1H -NMR ( CDCl3​ ).

    • Validation Checkpoint: The preservation of the characteristic highly shielded azetidine ring protons (multiplets around 3.0 - 3.5 ppm) and the absence of acyclic terminal methyl/methylene shifts confirms kinetic stability.

ExperimentalWorkflow S1 1. Diol Mesylation (Activation) S2 2. Amine Cyclization (Thorpe-Ingold Driven) S1->S2 S3 3. Hydrogenolysis (Deprotection) S2->S3 S4 4. 1M HCl @ 60°C (Thermal/Acid Stress) S3->S4 S5 5. NMR/GC-MS Analysis (Validation of Intact Ring) S4->S5

Caption: Self-validating experimental workflow for synthesis and stability profiling.

Conclusion

The thermodynamic stability of 3-isopropyl-3-methylazetidine represents a fascinating intersection of inherent ring strain and steric pre-organization. While the four-membered ring inherently possesses ~31 kcal/mol of strain energy, the Thorpe-Ingold effect induced by the C3 gem-dialkyl substitution lowers the kinetic barrier for cyclization. Furthermore, this same steric bulk acts as a kinetic shield, preventing nucleophilic ring-opening under physiological and acidic conditions. This dual dynamic makes 3-isopropyl-3-methylazetidine an exceptionally robust building block for advanced drug discovery programs.

References

  • Title: Conventional strain energies of azetidine and phosphetane: Can density functional theory yield reliable results? Source: ResearchGate URL: [Link]

  • Title: Heterocyclic Compounds (Thorpe-Ingold Effect) Source: MSU Chemistry URL: [Link]

  • Title: The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: UNIT 3 FOUR MEMBERED HETEROCYCLES Source: eGyanKosh URL: [Link]

  • Title: 3-Isopropyl-3-methyl-azetidine | 1507658-30-1 Source: Chemsrc URL: [Link]

Sources

Foundational

Mechanism of action for 3-isopropyl-3-methyl-azetidine derivatives

An In-Depth Technical Guide to the Mechanism of Action for 3-Substituted Azetidine Derivatives as Nicotinic Acetylcholine Receptor Modulators Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine ri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for 3-Substituted Azetidine Derivatives as Nicotinic Acetylcholine Receptor Modulators

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1][2] Its inherent ring strain and distinct three-dimensional geometry offer a unique structural motif that can confer favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and receptor-binding affinity.[1][3] This has led to the incorporation of the azetidine scaffold into a range of approved drugs and clinical candidates targeting diverse biological pathways.[1] This guide will provide an in-depth exploration of the mechanism of action for 3-substituted azetidine derivatives, with a particular focus on their role as modulators of nicotinic acetylcholine receptors (nAChRs). While this document will focus on the well-characterized interactions of 3-substituted azetidines with nAChRs, it is important to note that the specific biological activity of a "3-isopropyl-3-methyl-azetidine" derivative would ultimately require empirical validation through the experimental protocols detailed herein.

The Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are ligand-gated ion channels that play a critical role in neurotransmission throughout the central and peripheral nervous systems.[4] These receptors are pentameric structures composed of various α and β subunits, with the specific subunit composition determining the pharmacological and physiological properties of the receptor subtype.[5] The most abundant nAChR subtypes in the brain are the homomeric α7 and the heteromeric α4β2 receptors.[5] nAChRs are implicated in a wide array of physiological processes, including cognitive function, learning, memory, and attention.[6] Consequently, they are significant therapeutic targets for a variety of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4][7][8]

Mechanism of Action of 3-Substituted Azetidine Derivatives as nAChR Modulators

Many 3-substituted azetidine derivatives exert their pharmacological effects by modulating the activity of nAChRs. This modulation can occur through several distinct mechanisms:

Agonism and Partial Agonism: Some azetidine derivatives act as agonists or partial agonists at nAChRs. This means they bind to the same site as the endogenous neurotransmitter, acetylcholine (the orthosteric site), and activate the receptor, leading to the opening of the ion channel and subsequent neuronal signaling. The level of activation determines whether the compound is a full or partial agonist.

A prime example of an azetidine-based nAChR agonist is sazetidine-A . Contrary to initial reports suggesting it was a "silent desensitizer," further studies revealed that sazetidine-A is a potent and selective agonist at α4β2 nAChRs.[9][10] It has been shown to stimulate dopamine release from rat striatal slices, a process mediated by α4β2 and α6β2 nAChR subtypes.[10] Interestingly, the efficacy of sazetidine-A can differ depending on the stoichiometry of the α4β2 receptor, acting as a full agonist on (α4)2(β2)3 and a partial agonist on (α4)3(β2)2 stoichiometries.[9]

Positive Allosteric Modulation (PAM): Positive allosteric modulators (PAMs) represent another important class of nAChR modulators. Unlike orthosteric ligands, PAMs bind to a site on the receptor that is distinct from the acetylcholine-binding site.[11] This binding event enhances the receptor's response to the endogenous agonist. PAMs can increase the affinity of the agonist for the receptor, increase the efficacy of channel gating, or both.[11] This modulatory approach is therapeutically attractive as it amplifies the physiological signaling of acetylcholine in a more temporally and spatially controlled manner.[11]

"Silent Desensitization": The concept of "silent desensitization" was initially proposed for sazetidine-A.[4] This mechanism suggests that a ligand can bind to the receptor and promote a desensitized (closed and non-responsive) state without first causing activation.[4] While sazetidine-A was later shown to be an agonist, the concept remains an intriguing possibility for other nAChR ligands. A silent desensitizer would effectively reduce the population of activatable receptors, thereby dampening nicotinic cholinergic transmission.

The interaction of these derivatives with nAChRs leads to a cascade of intracellular signaling events. Upon activation, the influx of cations (primarily Na+ and Ca2+) through the channel pore depolarizes the neuronal membrane, leading to the activation of voltage-gated ion channels and the release of various neurotransmitters, including dopamine, norepinephrine, and glutamate.[12]

Signaling Pathway of nAChR Activation

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Azetidine Azetidine Derivative (e.g., Sazetidine-A) Azetidine->nAChR Binds to orthosteric site ACh Acetylcholine ACh->nAChR Binds to orthosteric site Depolarization Membrane Depolarization Ion_Influx->Depolarization VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activation Ca_Influx Further Ca2+ Influx VGCC->Ca_Influx NT_Release Neurotransmitter Release (Dopamine, etc.) Ca_Influx->NT_Release Cellular_Response Cellular Response (e.g., Cognitive Enhancement) NT_Release->Cellular_Response

Caption: nAChR activation by an azetidine agonist.

Experimental Protocols for Mechanistic Elucidation

To thoroughly characterize the mechanism of action of novel 3-substituted azetidine derivatives, a series of well-established experimental protocols are employed.

Protocol 1: Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor subtype.[13]

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Start Start Prep Prepare Membranes (e.g., rat brain homogenates or cells expressing nAChR) Start->Prep Incubate Incubate Membranes with Radioligand (e.g., [3H]Cytisine) and Test Compound Prep->Incubate Separate Separate Bound from Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50, Ki determination) Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue or cultured cells expressing the nAChR subtype of interest (e.g., α4β2 or α7) in an appropriate buffer.[13] Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a known concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2 nAChRs) and varying concentrations of the test compound.[14]

  • Separation: After incubation to allow for binding equilibrium, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Electrophysiological Assays

Electrophysiology is the "gold standard" for assessing the functional activity of compounds at ion channels.[15] Techniques like the two-electrode voltage clamp (TEVC) in Xenopus oocytes and patch-clamp in mammalian cells are commonly used.[16][17]

Workflow for Two-Electrode Voltage Clamp (TEVC)

TEVC_Workflow Start Start Inject Inject Xenopus oocytes with cRNA for nAChR subunits Start->Inject Incubate_Oocytes Incubate oocytes for 2-7 days to allow receptor expression Inject->Incubate_Oocytes Voltage_Clamp Place oocyte in recording chamber and impale with two electrodes Incubate_Oocytes->Voltage_Clamp Apply_Compound Apply test compound and/or agonist via perfusion Voltage_Clamp->Apply_Compound Record_Current Record agonist-evoked currents Apply_Compound->Record_Current Analyze Data Analysis (EC50, Emax, potentiation) Record_Current->Analyze End End Analyze->End

Caption: Workflow for a TEVC experiment.

Step-by-Step Methodology (TEVC):

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.

  • Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage clamping and one for current recording.

  • Compound Application: Perfuse the recording chamber with a solution containing the test compound, either alone (to test for agonist activity) or in the presence of a sub-maximal concentration of acetylcholine (to test for modulatory activity).

  • Data Acquisition and Analysis: Record the currents elicited by the application of the compound(s). Generate concentration-response curves to determine EC50 (for agonists) or the degree of potentiation (for PAMs).

Protocol 3: Calcium Flux Assays

These are cell-based assays that measure changes in intracellular calcium concentrations upon receptor activation.[18] They are particularly useful for high-throughput screening of nAChR modulators.[19]

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the nAChR of interest (e.g., GH4C1 cells expressing the α7 nAChR) in a multi-well plate.[18]

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).[19]

  • Compound Addition: Use an automated liquid handler (such as a FLIPR - Fluorometric Imaging Plate Reader) to add the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and therefore receptor activation.

  • Data Analysis: Quantify the peak fluorescence response and generate concentration-response curves to determine the EC50 for agonists or the degree of potentiation for PAMs.[18]

Protocol 4: Computational Modeling

In silico methods like molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding mode of azetidine derivatives at the atomic level.[20][21]

Step-by-Step Methodology:

  • Receptor Structure Preparation: Obtain a 3D structure of the target nAChR, either from the Protein Data Bank (PDB) or by homology modeling if an experimental structure is unavailable.[22]

  • Ligand Preparation: Generate a 3D structure of the azetidine derivative and optimize its geometry.

  • Molecular Docking: Use a docking program (e.g., AutoDock Vina) to predict the binding pose of the ligand within the receptor's binding site.[12] The docking scores provide an estimate of the binding affinity.

  • Molecular Dynamics Simulation: Perform MD simulations to assess the stability of the predicted ligand-receptor complex over time and to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).[21]

Data Summary

The following table summarizes representative data for sazetidine-A, a well-characterized 3-substituted azetidine derivative.

CompoundReceptor SubtypeAssayParameterValueReference(s)
Sazetidine-Aα4β2Radioligand BindingKi~0.5 nM[4]
Sazetidine-Aα4β2Electrophysiology (TEVC)Agonist ActivityFull agonist at (α4)2(β2)3, partial at (α4)3(β2)2[9][10]
Sazetidine-Aα3β4Radioligand BindingSelectivity (Ki ratio α3β4/α4β2)~24,000[4]

Conclusion and Future Directions

3-Substituted azetidine derivatives represent a promising class of compounds for the modulation of nicotinic acetylcholine receptors. Their diverse mechanisms of action, including agonism, partial agonism, and potentially silent desensitization, coupled with the potential for high subtype selectivity, make them attractive candidates for the development of novel therapeutics for a range of CNS disorders. The integrated application of binding assays, functional electrophysiology, and computational modeling, as outlined in this guide, is crucial for the comprehensive characterization of their mechanism of action and for guiding future drug discovery efforts in this chemical space. Further research into the structure-activity relationships of 3-isopropyl-3-methyl-azetidine and related derivatives will be instrumental in optimizing their potency, selectivity, and pharmacokinetic properties.

References

  • Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Anderson, D.J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. Available from: [Link]

  • Welsh, M.J., & Ben-Shahar, Y. (2017). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology. Available from: [Link]

  • A Short Guide to Electrophysiology and Ion Channels. Publishing at the Library. (2017). Available from: [Link]

  • Ion channel electrophysiology in pharmaceutical research. (2007). Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • Dukes, M., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. Biochemical Pharmacology. Available from: [Link]

  • Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology. (2011). Available from: [Link]

  • Nicotinic receptor binding: Significance and symbolism. (2025). Science of The Total Environment. Available from: [Link]

  • Chapter 5 ADVANCED METHODS IN ELECTROPHYSIOLOGY. IFSC/USP. Available from: [Link]

  • Macroscopic control of cell electrophysiology through ion channel expression. eLife. (2022). Available from: [Link]

  • Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry. Available from: [Link]

  • Zwart, R., et al. (2008). Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors. Molecular Pharmacology. Available from: [Link]

  • Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. ResearchGate. (2023). Available from: [Link]

  • Wu, X. (2015). Synthesis and Structure-Activity Characterization of Selective Agonists for -7 nAChRs. eScholarship, University of California. Available from: [Link]

  • Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. MDPI. (2021). Available from: [Link]

  • Sazetidine-A Is a Potent and Selective Agonist at Native and Recombinant 4 2 Nicotinic Acetylcholine Receptors. ResearchGate. (2008). Available from: [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Albuquerque, E.X., et al. (2009). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Journal of Molecular Neuroscience. Available from: [Link]

  • Xiao, Y., et al. (2006). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular Pharmacology. Available from: [Link]

  • Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. PMC. (2018). Available from: [Link]

  • Enhancement of alcohol aversion by the nicotinic acetylcholine receptor drug sazetidine-A. (2019). Neuropsychopharmacology. Available from: [Link]

  • Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism. PMC. (2009). Available from: [Link]

  • Enantiospecific Positive Allosteric Modulation of α4β2 Nicotinic Receptor Subtypes. (2025). Journal of Medicinal Chemistry. Available from: [Link]

  • Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor... PNAS. (2012). Available from: [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2023). Molecules. Available from: [Link]

  • Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Frontiers in Pharmacology. (2022). Available from: [Link]

  • Curcumin Derivatives as Allosteric Modulator of α7-nAChR: Functional and Molecular Docking Insights. PMC. (2025). Available from: [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Simulations of Promising Indolizidine—α6-β2 Nicotinic Acetylcholine Receptor Complexes. (2021). International Journal of Molecular Sciences. Available from: [Link]

  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate. (2024). Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026). Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Early-Stage Research and Discovery of 3-isopropyl-3-methyl-azetidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ab...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and reduced lipophilicity, all while providing a rigid three-dimensional framework.[1][2] This guide delves into the nascent stages of research and discovery for a specific, yet underexplored, member of this class: 3-isopropyl-3-methyl-azetidine. We will explore a plausible synthetic pathway, predict its core physicochemical properties, and discuss the rationale for its investigation based on structure-activity relationships gleaned from related 3,3-disubstituted azetidines. This document serves as a foundational resource for researchers interested in the potential of this novel chemical entity.

Introduction: The Rationale for 3,3-Disubstituted Azetidines in Drug Discovery

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a valuable building block in the design of novel therapeutics.[2] Its strained ring system offers a unique conformational rigidity that can enhance binding to biological targets. Furthermore, the nitrogen atom provides a convenient handle for further chemical modification and can act as a hydrogen bond acceptor, influencing pharmacokinetic and pharmacodynamic properties.

The substitution pattern on the azetidine ring plays a crucial role in fine-tuning its characteristics. In particular, 3,3-disubstitution has been shown to be an effective strategy for modulating a molecule's properties. The presence of two substituents at the 3-position can:

  • Enhance Metabolic Stability: By blocking a potential site of metabolism, 3,3-disubstitution can increase the half-life of a compound.

  • Modulate Lipophilicity: The nature of the substituents at the 3-position can be varied to optimize the lipophilicity (logP/logD) of the molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME).[3]

  • Introduce Three-Dimensionality: The gem-dialkyl substitution pattern of 3-isopropyl-3-methyl-azetidine introduces a defined three-dimensional architecture that can be exploited for specific interactions with protein binding pockets.

The choice of an isopropyl and a methyl group in the target molecule is deliberate. This combination provides a moderate level of steric bulk and lipophilicity, offering a starting point for exploring structure-activity relationships (SAR) in a new chemical series.

Proposed Synthetic Strategy

While a specific synthesis for 3-isopropyl-3-methyl-azetidine is not yet prominent in the literature, a plausible and modular route can be devised based on established methods for the synthesis of 3,3-disubstituted azetidines.[1][4] A retro-synthetic analysis suggests that the target compound can be prepared from a suitable 3-hydroxy-3-substituted azetidine precursor.

Retrosynthetic Analysis

G 3-isopropyl-3-methyl-azetidine 3-isopropyl-3-methyl-azetidine N-protected-3-hydroxy-3-methyl-azetidine N-protected-3-hydroxy-3-methyl-azetidine 3-isopropyl-3-methyl-azetidine->N-protected-3-hydroxy-3-methyl-azetidine Grignard Reaction & Deprotection N-protected-azetidin-3-one N-protected-azetidin-3-one N-protected-3-hydroxy-3-methyl-azetidine->N-protected-azetidin-3-one Grignard Reaction Epichlorohydrin_and_Protecting_Amine Epichlorohydrin_and_Protecting_Amine N-protected-azetidin-3-one->Epichlorohydrin_and_Protecting_Amine Cyclization & Oxidation

Caption: Retrosynthetic pathway for 3-isopropyl-3-methyl-azetidine.

Step-by-Step Experimental Protocol (Proposed)

  • Synthesis of N-protected-azetidin-3-one: This key intermediate can be synthesized from epichlorohydrin and a suitable protected amine (e.g., benzylamine, followed by protection of the azetidine nitrogen with a Boc group). The resulting N-protected-3-hydroxyazetidine is then oxidized (e.g., using a Swern or Dess-Martin oxidation) to yield the desired ketone.

  • Grignard Reaction with Methylmagnesium Bromide: N-protected-azetidin-3-one is reacted with methylmagnesium bromide in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at low temperature (e.g., -78 °C to 0 °C) to introduce the methyl group at the 3-position, yielding N-protected-3-hydroxy-3-methyl-azetidine.

  • Oxidation to the Ketone: The tertiary alcohol from the previous step is oxidized to the corresponding ketone, N-protected-3-methyl-azetidin-3-one, using a suitable oxidizing agent.

  • Grignard Reaction with Isopropylmagnesium Bromide: The ketone is then reacted with isopropylmagnesium bromide under similar Grignard conditions to introduce the isopropyl group, yielding N-protected-3-hydroxy-3-isopropyl-3-methyl-azetidine.

  • Reductive Dehydroxylation and Deprotection: The tertiary alcohol is removed, for instance, through a Barton-McCombie deoxygenation or by conversion to a suitable leaving group followed by reduction. Finally, the N-protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent) to yield the final product, 3-isopropyl-3-methyl-azetidine.

Experimental Workflow

G cluster_0 Synthesis of Key Intermediate cluster_1 Introduction of Substituents cluster_2 Final Product Formation Epichlorohydrin Epichlorohydrin N-protected-3-hydroxyazetidine N-protected-3-hydroxyazetidine Epichlorohydrin->N-protected-3-hydroxyazetidine Protected_Amine Protected_Amine Protected_Amine->N-protected-3-hydroxyazetidine N-protected-azetidin-3-one N-protected-azetidin-3-one N-protected-3-hydroxyazetidine->N-protected-azetidin-3-one Oxidation N-protected-3-hydroxy-3-methyl-azetidine N-protected-3-hydroxy-3-methyl-azetidine N-protected-azetidin-3-one->N-protected-3-hydroxy-3-methyl-azetidine Grignard 1 MeMgBr MeMgBr MeMgBr->N-protected-3-hydroxy-3-methyl-azetidine N-protected-3-methyl-azetidin-3-one N-protected-3-methyl-azetidin-3-one N-protected-3-hydroxy-3-methyl-azetidine->N-protected-3-methyl-azetidin-3-one Oxidation N-protected-3-hydroxy-3-isopropyl-3-methyl-azetidine N-protected-3-hydroxy-3-isopropyl-3-methyl-azetidine N-protected-3-methyl-azetidin-3-one->N-protected-3-hydroxy-3-isopropyl-3-methyl-azetidine Grignard 2 iPrMgBr iPrMgBr iPrMgBr->N-protected-3-hydroxy-3-isopropyl-3-methyl-azetidine Final_Product 3-isopropyl-3-methyl-azetidine N-protected-3-hydroxy-3-isopropyl-3-methyl-azetidine->Final_Product Deoxygenation & Deprotection

Caption: Proposed synthetic workflow for 3-isopropyl-3-methyl-azetidine.

Physicochemical Characterization (Predicted)

In the absence of experimental data, computational methods can provide valuable estimates of the physicochemical properties of 3-isopropyl-3-methyl-azetidine. These predictions are essential for guiding early-stage drug discovery efforts, such as designing initial biological assays and formulating the compound for in vitro and in vivo studies.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C7H15NProvides the elemental composition.
Molecular Weight 113.20 g/mol Influences diffusion and transport properties.
pKa (of the conjugate acid) ~10.5 - 11.5Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding.
cLogP ~1.5 - 2.0A measure of lipophilicity, which impacts cell membrane permeability, solubility, and metabolism.
Topological Polar Surface Area (TPSA) ~12.0 ŲRelates to hydrogen bonding potential and is a predictor of cell permeability.

Note: These values are estimations and should be confirmed experimentally.

Spectroscopic Analysis (Predicted)

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of newly synthesized compounds. Below are the predicted key spectroscopic features for 3-isopropyl-3-methyl-azetidine.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~2.5-3.0 ppm (m, 4H): Methylene protons of the azetidine ring.

    • δ ~1.5-2.0 ppm (m, 1H): Methine proton of the isopropyl group.

    • δ ~1.0-1.2 ppm (s, 3H): Methyl protons at the 3-position.

    • δ ~0.8-1.0 ppm (d, 6H): Methyl protons of the isopropyl group.

    • A broad singlet for the N-H proton may be observed, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~50-55 ppm: Azetidine ring carbons.

    • δ ~30-35 ppm: Methine carbon of the isopropyl group.

    • δ ~20-25 ppm: Methyl carbon at the 3-position.

    • δ ~15-20 ppm: Methyl carbons of the isopropyl group.

  • Mass Spectrometry (ESI+):

    • m/z: 114.1283 [M+H]⁺

Potential Biological Applications and Future Directions

The exploration of 3-isopropyl-3-methyl-azetidine is underpinned by the diverse biological activities reported for other 3-substituted and 3,3-disubstituted azetidine derivatives. These include:

  • Central Nervous System (CNS) Disorders: Azetidine-containing compounds have been investigated as triple reuptake inhibitors (TRIs) for the treatment of depression.[5][6] The rigid azetidine core can mimic the conformation of key pharmacophores in known CNS drugs.

  • Antibacterial Agents: The azetidine scaffold is a component of some antibacterial agents, and novel derivatives continue to be explored for their potential to combat drug-resistant bacteria.[2]

  • Anticancer Agents: Certain azetidine derivatives have demonstrated cytotoxic activity against various cancer cell lines.

The early-stage research on 3-isopropyl-3-methyl-azetidine should focus on a systematic biological evaluation to uncover its potential therapeutic value. An initial screening cascade could involve:

  • In vitro safety and toxicity profiling: Assessing cytotoxicity in relevant cell lines.

  • Pharmacokinetic profiling: Determining metabolic stability in liver microsomes and plasma protein binding.

  • Broad target screening: Evaluating the compound against a panel of common drug targets to identify potential biological activities.

Based on the outcomes of these initial studies, more focused investigations into specific therapeutic areas can be pursued. The modular nature of the proposed synthesis also allows for the rapid generation of analogues, enabling a systematic exploration of the structure-activity relationships around the 3-isopropyl-3-methyl-azetidine core.

Logical Relationship Diagram

G Azetidine_Scaffold Azetidine Scaffold Physicochemical_Properties Favorable Physicochemical Properties Azetidine_Scaffold->Physicochemical_Properties Imparts Rigidity & Polarity 3_3_Disubstitution 3,3-Disubstitution (Isopropyl & Methyl) 3_3_Disubstitution->Physicochemical_Properties Modulates Lipophilicity & Stability Biological_Activity Potential Biological Activity Physicochemical_Properties->Biological_Activity Influences ADME & Target Engagement Drug_Candidate Potential Drug Candidate Biological_Activity->Drug_Candidate

Caption: The logical progression from scaffold to potential drug candidate.

Conclusion

3-isopropyl-3-methyl-azetidine represents an intriguing, yet underexplored, chemical entity with the potential to serve as a valuable building block in drug discovery. This guide has provided a comprehensive overview of the rationale for its investigation, a plausible synthetic route, and predicted physicochemical and spectroscopic properties. The insights presented herein are intended to serve as a catalyst for further research into this and related 3,3-disubstituted azetidines, with the ultimate goal of unlocking their therapeutic potential.

References

  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 45(24), 5365-5377. [Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Synthesis of 3,3-Difluoroazetidines. ResearchGate. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Orally active beta-lactam inhibitors of human leukocyte elastase. 3. Stereospecific synthesis and structure-activity relationships for 3,3-dialkylazetidin-2-ones. PubMed. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. Imperial Spiral. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Synopsis. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 3-Isopropyl-3-methyl-azetidine as a Bioisostere in Medicinal Chemistry

Introduction: The Strategic Value of Saturated Heterocycles in Drug Design In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Saturated Heterocycles in Drug Design

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a cornerstone of this process.[1][2] While classical bioisosteres are well-established, the exploration of non-classical replacements, particularly saturated heterocycles, has opened new avenues for innovation.[3] Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a valuable tool for medicinal chemists.[4][5][6]

This guide focuses on a specific, yet increasingly important, class of azetidine derivatives: 3,3-disubstituted azetidines, with a spotlight on 3-isopropyl-3-methyl-azetidine. This moiety serves as a potent bioisosteric replacement for commonly encountered functional groups, such as the gem-dimethyl group, offering a unique combination of structural rigidity, modulated lipophilicity, and improved metabolic stability.[7] The inherent strain of the four-membered ring imparts a distinct three-dimensional character to molecules, influencing their conformational preferences and interactions with biological targets.[8][9]

These application notes will provide a comprehensive overview of the rationale behind using 3-isopropyl-3-methyl-azetidine as a bioisostere, detailed protocols for its synthesis and incorporation into parent molecules, and methodologies for evaluating its impact on key drug-like properties.

The 3,3-Disubstituted Azetidine Motif: A Bioisosteric Advantage

The strategic replacement of a gem-dimethyl group with a 3,3-disubstituted azetidine, such as the 3-isopropyl-3-methyl variant, can profoundly and beneficially alter a molecule's properties.

Key Physicochemical and Pharmacological Impacts:

  • Modulation of Lipophilicity: The introduction of the nitrogen atom within the four-membered ring generally leads to a reduction in lipophilicity (logP) compared to its carbocyclic or acyclic counterparts. This can translate to improved aqueous solubility and a more favorable ADME profile.[7]

  • Enhanced Metabolic Stability: The quaternary center of the gem-dimethyl group can be susceptible to oxidative metabolism. The 3,3-disubstituted azetidine ring is often more resistant to metabolic degradation, potentially leading to an increased in vivo half-life of the drug candidate.[10]

  • Conformational Rigidity: The strained azetidine ring restricts the conformational freedom of the molecule. This can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity for its biological target.[11]

  • Vectorial Exit Points for Further Analogue Synthesis: The azetidine nitrogen provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in a defined vectorial manner.[12][13]

Comparative Physicochemical Properties of Bioisosteric Replacements:

MoietyTypical LogP ContributionHydrogen Bond Acceptor?Metabolic Stability
gem-DimethylLipophilicNoVariable, can be a site of oxidation
CyclobutaneLipophilicNoGenerally stable
3-Isopropyl-3-methyl-azetidineLess lipophilic than gem-dimethylYes (tertiary amine)Often enhanced

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-isopropyl-3-methyl-azetidine

This protocol outlines a potential synthetic route to the core 3-isopropyl-3-methyl-azetidine scaffold, protected with a tert-butyloxycarbonyl (Boc) group for subsequent functionalization. The synthesis leverages a multi-step sequence starting from commercially available materials.

Workflow for the Synthesis of 1-Boc-3-isopropyl-3-methyl-azetidine:

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Methylation A 1-Boc-azetidin-3-one C 1-Boc-3-hydroxy-3-isopropylazetidine A->C THF, 0 °C to rt B Isopropylmagnesium bromide B->C D 1-Boc-3-hydroxy-3-isopropylazetidine F 1-Boc-3-isopropylideneazetidine D->F DCM, rt E Dess-Martin Periodinane E->F G 1-Boc-3-isopropylideneazetidine I 1-Boc-3-isopropyl-3-methyl-azetidine G->I THF, CuI (cat.), 0 °C to rt H Methylmagnesium bromide H->I

A multi-step synthesis of the target azetidine.

Materials:

  • 1-Boc-azetidin-3-one

  • Isopropylmagnesium bromide (in THF)

  • Methylmagnesium bromide (in THF)

  • Dess-Martin periodinane

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Step 1: Grignard Reaction:

    • To a solution of 1-Boc-azetidin-3-one in anhydrous THF at 0 °C, add isopropylmagnesium bromide dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with EtOAc.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 1-Boc-3-hydroxy-3-isopropylazetidine.

  • Step 2: Oxidation:

    • Dissolve the crude alcohol from Step 1 in anhydrous DCM.

    • Add Dess-Martin periodinane portion-wise at room temperature.

    • Stir the reaction for 1 hour.

    • Quench with saturated aqueous NaHCO₃ containing sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography (EtOAc/Hexanes) to afford 1-Boc-3-isopropylideneazetidine.

  • Step 3: Methylation:

    • To a suspension of CuI in anhydrous THF at 0 °C, add methylmagnesium bromide dropwise.

    • Stir the mixture for 15 minutes.

    • Add a solution of 1-Boc-3-isopropylideneazetidine in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography (EtOAc/Hexanes) to yield 1-Boc-3-isopropyl-3-methyl-azetidine.

Protocol 2: Deprotection and N-Functionalization

The Boc-protected azetidine can be readily deprotected and subsequently coupled to a molecule of interest.

Workflow for Deprotection and N-Functionalization:

cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: N-Functionalization (e.g., Reductive Amination) A 1-Boc-3-isopropyl-3-methyl-azetidine C 3-isopropyl-3-methyl-azetidine TFA salt A->C DCM, 0 °C to rt B Trifluoroacetic acid (TFA) B->C D 3-isopropyl-3-methyl-azetidine TFA salt G N-functionalized azetidine D->G DCE, rt E Aldehyde/Ketone (R-CHO/R-CO-R') E->G F Sodium triacetoxyborohydride F->G

Deprotection and subsequent functionalization of the azetidine.

Materials:

  • 1-Boc-3-isopropyl-3-methyl-azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Boc Deprotection:

    • Dissolve 1-Boc-3-isopropyl-3-methyl-azetidine in DCM and cool to 0 °C.

    • Add TFA dropwise and stir at room temperature for 1 hour.

    • Concentrate the reaction mixture under reduced pressure to obtain the TFA salt of 3-isopropyl-3-methyl-azetidine.

  • N-Functionalization (Reductive Amination Example):

    • To a solution of the aldehyde or ketone of interest in DCE, add the 3-isopropyl-3-methyl-azetidine TFA salt and DIPEA.

    • Stir for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride and continue stirring overnight.

    • Quench with saturated aqueous NaHCO₃ and extract with DCM.

    • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by chromatography.

Protocol 3: In Vitro ADME Profiling

A critical step in evaluating the utility of a bioisosteric replacement is to assess its impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the parent molecule.[10]

Workflow for Comparative In Vitro ADME Profiling:

cluster_0 Physicochemical Properties cluster_1 Permeability cluster_2 Metabolic Stability A Parent Compound (e.g., with gem-dimethyl) C Kinetic Solubility Assay A->C D logD7.4 Determination A->D E Caco-2 Permeability Assay A->E F Liver Microsomal Stability Assay A->F B Azetidine Analogue B->C B->D B->E B->F

A workflow for evaluating ADME properties.

Kinetic Solubility Assay:

  • Purpose: To measure the solubility of the compound in a buffered aqueous solution.

  • Methodology:

    • Prepare a stock solution of the test compound in DMSO.

    • Add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Incubate the mixture at room temperature with shaking.

    • At various time points, take aliquots and filter to remove any precipitate.

    • Quantify the concentration of the compound in the filtrate using LC-MS/MS.

Caco-2 Permeability Assay:

  • Purpose: To assess the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2), which is an indicator of intestinal absorption.

  • Methodology:

    • Culture Caco-2 cells on a permeable membrane support until a confluent monolayer is formed.

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, take samples from the basolateral (B) side.

    • Quantify the concentration of the compound in the samples using LC-MS/MS to determine the apparent permeability coefficient (Papp).

Liver Microsomal Stability Assay:

  • Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which provides an indication of its in vivo clearance.[10]

  • Methodology:

    • Prepare an incubation mixture containing the test compound, liver microsomes (e.g., human, rat), and a buffer.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37 °C.

    • At various time points, quench the reaction with a solvent like acetonitrile.

    • Analyze the remaining amount of the parent compound by LC-MS/MS to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Conclusion

The 3-isopropyl-3-methyl-azetidine moiety represents a valuable and strategic tool in the medicinal chemist's arsenal. Its application as a bioisostere for groups such as the gem-dimethyl moiety can lead to significant improvements in a compound's physicochemical and pharmacokinetic properties, including solubility, metabolic stability, and conformational rigidity. The protocols outlined in this guide provide a framework for the synthesis, derivatization, and evaluation of compounds containing this promising scaffold, facilitating the data-driven design of next-generation therapeutics.

References

  • Benchmarking the ADME Properties of 3-(3-Biphenylyl)azetidine Derivatives: A Comparative Guide - Benchchem.
  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR | Journal of Medicinal Chemistry - ACS Publications.
  • Examples of an azetidine‐based bioisoster for a piperidine ring - ResearchGate.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals.
  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar.
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications.
  • Azetidines in Drug Discovery - PharmaBlock.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC.
  • Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate.
  • The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed.
  • REVIEW Organic & Biomolecular Chemistry.

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Application

Application Note: Overcoming Steric Hindrance in the N-Boc Protection of 3-Isopropyl-3-methylazetidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Azetidines are highly strained four-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Azetidines are highly strained four-membered nitrogen heterocycles that have become privileged scaffolds in modern medicinal chemistry. They are frequently deployed to improve the pharmacokinetic properties of drug candidates, offering lower lipophilicity and enhanced metabolic stability compared to larger, more flexible rings[1]. Among these, 3,3-disubstituted azetidines, such as 3-isopropyl-3-methylazetidine, represent highly specialized building blocks. Due to the volatility of the free amine (FW: 113.2 g/mol )[2], this compound is almost exclusively synthesized, stored, and supplied as a stable hydrochloride salt[3].

While the tert-butyloxycarbonyl (Boc) group is a ubiquitous protecting strategy used to reversibly mask the nucleophilicity of amines[4][5], the N-Boc protection of 3-isopropyl-3-methylazetidine presents a significant synthetic challenge.

The Causality of Steric Stalling

The difficulty arises from severe steric hindrance. The internal bond angles of the azetidine ring are compressed to approximately 90°. To compensate, the external bond angles at the C3 position expand (the gem-dialkyl effect), forcing the bulky isopropyl and methyl groups to splay outward. This creates a dense "steric umbrella" directly over the adjacent N1 secondary amine.

When the highly bulky electrophile di-tert-butyl dicarbonate (Boc₂O) approaches the nitrogen, severe steric repulsion prevents the formation of the required tetrahedral transition state. Consequently, standard protection protocols (e.g., Triethylamine in Dichloromethane at room temperature) often stall, resulting in poor yields and unreacted starting material[5].

The Solution: Nucleophilic Catalysis

To overcome this energetic barrier, the reaction requires a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) combined with elevated temperatures in a polar aprotic solvent like Acetonitrile (MeCN)[6]. DMAP readily attacks Boc₂O to form a highly electrophilic, planar N-Boc-pyridinium intermediate. The sterically hindered azetidine can attack this flat, highly reactive intermediate much more easily than the bulky Boc₂O molecule itself, driving the reaction to completion.

Workflow A 3-Isopropyl-3-methylazetidine HCl Salt B Freebasing (DIPEA, MeCN) A->B Base Addition C Electrophile Addition (Boc2O) B->C Reagent D Nucleophilic Catalysis (DMAP, 50°C) C->D Overcome Sterics E Work-up & Scavenging (Trisamine Resin) D->E Quench F Pure N-Boc Azetidine E->F Isolation

Fig 1. Catalytic workflow for N-Boc protection of sterically hindered azetidines.

Experimental Design & Quantitative Optimization

To establish a self-validating protocol, various conditions were evaluated to maximize the conversion of 3-isopropyl-3-methylazetidine hydrochloride to its N-Boc derivative. The data below demonstrates the critical necessity of DMAP and thermal activation.

Table 1: Optimization of N-Boc Protection for 3-Isopropyl-3-methylazetidine

EntrySolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Conversion (%)*
1DCMTEA (1.5)None2524< 15%
2DCMDIPEA (2.5)None252422%
3THFDIPEA (2.5)DMAP (0.1)651278%
4DCM/H₂ONaOH (2.0)None252435%
5 MeCN DIPEA (2.5) DMAP (0.2) 50 8 > 98%

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Detailed Step-by-Step Protocol

This protocol is optimized for a 10 mmol scale synthesis, utilizing the optimized conditions from Entry 5[6].

Materials Required:
  • 3-Isopropyl-3-methylazetidine hydrochloride (1.0 equiv, 10 mmol, 1.49 g)[3]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol, 4.35 mL)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv, 15 mmol, 3.27 g)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv, 2 mmol, 0.24 g)

  • Anhydrous Acetonitrile (MeCN) (50 mL)

  • Polymer-supported trisamine resin (optional, for scavenging)

Step 1: In Situ Freebasing
  • Suspend 3-isopropyl-3-methylazetidine hydrochloride (1.49 g, 10 mmol) in 50 mL of anhydrous MeCN in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add DIPEA (4.35 mL, 25 mmol) dropwise at room temperature.

  • Stir the mixture for 15 minutes. Expert Insight: The solution will become homogeneous as the hydrochloride salt is neutralized. Do not attempt to isolate the free amine under vacuum, as it is highly volatile.

Step 2: Electrophile Addition and Catalysis
  • Add Boc₂O (3.27 g, 15 mmol) portion-wise to the stirring solution.

  • Add DMAP (0.24 g, 2 mmol) in one portion.

  • Attach a reflux condenser, flush the system with inert gas (N₂ or Argon), and heat the reaction block to 50 °C.

  • Stir vigorously for 8 hours[6].

Step 3: Self-Validating Quality Control (Reaction Monitoring)
  • Monitor the reaction via TLC (Eluent: 20% EtOAc in Hexanes).

  • Validation Check: The starting material (free amine) is UV-inactive but will stain a deep purple/brown when heated with a Ninhydrin dip. The N-Boc protected product is also UV-inactive but will stain bright blue/black with Phosphomolybdic Acid (PMA) or white/yellow against a purple background with KMnO₄.

Step 4: Quenching and Biphasic Work-up
  • Cool the reaction to room temperature and concentrate the MeCN under reduced pressure (keep the water bath below 30 °C to prevent product loss).

  • Redissolve the crude oily residue in Dichloromethane (DCM, 50 mL).

  • Wash the organic layer with 10% aqueous Citric Acid (2 × 25 mL). Expert Insight: Citric acid is preferred over 1M HCl. While 1M HCl effectively removes DMAP and DIPEA[5], prolonged exposure can risk premature cleavage of the newly formed Boc group[7]. Citric acid safely protonates and removes the basic additives without risking deprotection.

  • Wash with saturated aqueous NaHCO₃ (25 mL) to neutralize any residual acid, followed by Brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification (Scavenging Excess Boc₂O)
  • If TLC indicates residual Boc₂O (which migrates near the solvent front), dissolve the crude mixture in Methanol (20 mL).

  • Add 2.0 g of polymer-supported trisamine resin and stir at room temperature for 2 hours. The primary amines on the resin will covalently capture the excess Boc₂O.

  • Filter the resin through a Celite pad, wash with Methanol, and concentrate the filtrate to yield the pure N-Boc-3-isopropyl-3-methylazetidine.

Reaction Troubleshooting Logic

If the reaction stalls or yields are sub-optimal, follow this self-validating logic tree to identify the point of failure:

Troubleshooting Start Analyze Reaction (TLC / LC-MS) Q1 Unreacted Azetidine? Start->Q1 A1_Yes Check Mixture pH Q1->A1_Yes Yes A1_No Check for Ring Opening Q1->A1_No No Q2 Is pH > 9? A1_Yes->Q2 A2_Yes Add DMAP & Heat to 50°C Q2->A2_Yes Yes A2_No Add DIPEA to Freebase Q2->A2_No No

Fig 2. Troubleshooting logic tree for stalled N-Boc protection reactions.

References

  • National Institutes of Health (NIH). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. PubMed Central. URL:[Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. URL: [Link]

  • Chemikart. 3-Isopropyl-3-methylazetidine hydrochloride. ChemScene. URL:[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. URL: [Link]

Sources

Method

Scale-up synthesis of 3-isopropyl-3-methyl-azetidine building blocks

Application Note: Scalable Synthesis and Process Optimization of 3-Isopropyl-3-methylazetidine Hydrochloride Introduction & Strategic Route Selection Azetidines have emerged as premier bioisosteres in modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Process Optimization of 3-Isopropyl-3-methylazetidine Hydrochloride

Introduction & Strategic Route Selection

Azetidines have emerged as premier bioisosteres in modern drug discovery. They offer unique vector projections, reduced lipophilicity (lower logD), and enhanced metabolic stability compared to their pyrrolidine and piperidine counterparts . Specifically, gem-disubstituted azetidines like 3-isopropyl-3-methylazetidine are highly sought after by medicinal chemists for tuning steric bulk and modulating the basicity of adjacent pharmacophores.

However, the scale-up of 3,3-disubstituted azetidines is notoriously plagued by low yields due to competing intermolecular oligomerization and the high ring strain inherent to 4-exo-tet cyclizations . To bypass the safety hazards of diazo-mediated ring expansions or high-pressure hydrozirconation, we have validated a highly scalable, four-step sequence. This route relies on the double alkylation of a sterically hindered primary amine with a 1,3-bis-electrophile, followed by catalytic hydrogenolysis.

Retrosynthetic Workflow

Workflow N1 Diethyl 2-isopropyl- 2-methylmalonate N2 2-isopropyl-2-methyl propane-1,3-diol N1->N2 LiAlH4, THF 0 °C to RT N3 Bis-mesylate Intermediate N2->N3 MsCl, Et3N, DCM < 5 °C N4 N-Benzhydryl-3-isopropyl- 3-methylazetidine N3->N4 Benzhydrylamine, DIPEA CH3CN, Reflux N5 3-isopropyl-3-methylazetidine Hydrochloride N4->N5 H2, Pd(OH)2/C, HCl MeOH, 50 psi

Fig 1: Scalable synthetic workflow for 3-isopropyl-3-methylazetidine hydrochloride.

Step-by-Step Experimental Protocols & Process Causality

Step 1: Reduction to 2-isopropyl-2-methylpropane-1,3-diol

Causality & Design: The reduction of the malonate ester must be carefully controlled to prevent thermal runaway. Lithium aluminum hydride (LiAlH4) is highly efficient, though on a >100g scale, substituting with Red-Al or NaBH4/I2 is recommended to mitigate hydrogen gas evolution risks. Protocol:

  • Charge a dry, argon-flushed reactor with anhydrous THF (5.0 L) and LiAlH4 (2.2 eq). Cool the suspension to 0 °C.

  • Dissolve diethyl 2-isopropyl-2-methylmalonate (1.0 eq, 500 g) in anhydrous THF (1.0 L) and add dropwise over 3 hours, maintaining the internal temperature strictly below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Analyze an aliquot via GC-FID. The reaction is validated as complete when the ester peak is <1% AUC.

  • Quench carefully using the Fieser method (x mL H2O, x mL 15% NaOH, 3x mL H2O). Filter the granular aluminum salts and concentrate the filtrate to afford the diol as a viscous oil.

Step 2: Activation to Bis-Mesylate

Causality & Design: Mesylates are preferred over bromides for neopentyl-like systems because halogenation often induces skeletal rearrangements or elimination side-reactions . Strict temperature control (< 5 °C) during methanesulfonyl chloride (MsCl) addition prevents the formation of mono-chloride impurities. Protocol:

  • Dissolve the crude diol (1.0 eq) in dichloromethane (DCM, 10 vol) and add triethylamine (Et3N, 3.0 eq). Cool the mixture to -5 °C.

  • Add MsCl (2.5 eq) dropwise over 2 hours.

  • Stir for 1 hour at 0 °C.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 1:1) must show the complete disappearance of the diol (KMnO4 stain active) and the formation of a higher Rf​ spot.

  • Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield the bis-mesylate as a crystalline solid.

Step 3: Cyclization to N-Benzhydryl-3-isopropyl-3-methylazetidine

Causality & Design: The 4-exo-tet cyclization is the most critical step. Benzhydrylamine is selected as the nitrogen source because its immense steric bulk suppresses competitive intermolecular alkylation (oligomerization), forcing the intramolecular ring closure . Acetonitrile is utilized as the solvent to enhance the rate of nucleophilic substitution via dipole stabilization. Protocol:

  • Dissolve the bis-mesylate (1.0 eq) in anhydrous acetonitrile (20 vol to maintain high dilution).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and benzhydrylamine (1.05 eq).

  • Heat the mixture to reflux (82 °C) for 48 hours.

  • Self-Validation (IPC): LC-MS analysis must confirm the mass of the desired cyclized product [M+H]+ and the absence of the mono-alkylated open-chain intermediate.

  • Concentrate the mixture, partition between EtOAc and water, and purify the organic layer via crystallization from hot ethanol to isolate the N-benzhydryl azetidine.

Step 4: Hydrogenolysis and Salt Formation

Causality & Design: Free low-molecular-weight azetidines are highly volatile and prone to atmospheric degradation. By performing the debenzylation in the presence of methanolic HCl, the basic azetidine is immediately protonated. This prevents the poisoning of the palladium catalyst by the basic amine and directly yields the stable, non-volatile hydrochloride salt. Pearlman’s catalyst (Pd(OH)2/C) is required due to the steric hindrance around the nitrogen. Protocol:

  • Dissolve the N-benzhydryl azetidine (1.0 eq) in methanol (10 vol) containing 1.25 M HCl in MeOH (1.5 eq).

  • Add 20 wt% Pd(OH)2/C (10 mol%).

  • Purge the reactor with nitrogen, then hydrogen. Pressurize to 50 psi H2 and stir at 40 °C for 12 hours.

  • Self-Validation (IPC): 1H NMR of an evaporated aliquot should show the complete disappearance of the aromatic benzhydryl protons (7.1–7.5 ppm) and the methine singlet (~5.5 ppm).

  • Filter through Celite, concentrate the filtrate, and triturate the residue with diethyl ether to precipitate 3-isopropyl-3-methylazetidine hydrochloride as a pristine white powder.

Quantitative Data: Scale-Up Performance

The robustness of this self-validating protocol is demonstrated across multiple scales. Yields slightly decrease at the kilogram scale due to mass transfer limitations during the high-dilution cyclization step, but purity remains exceptionally high due to the final trituration.

ScaleStep 1 Yield (Diol)Step 2 Yield (Bis-mesylate)Step 3 Yield (N-Bzh Azetidine)Step 4 Yield (HCl Salt)Overall YieldFinal Purity (HPLC)
10 g 95%98%72%94%63.0% >99.5%
100 g 92%96%68%91%54.6% >99.0%
1.0 kg 89%95%65%88%48.3% >98.5%

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 2025.[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 2014.[Link]

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 2021.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-isopropyl-3-methyl-azetidine

Welcome to the technical support center for challenging heterocyclic syntheses. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for challenging heterocyclic syntheses. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of sterically hindered azetidines, specifically focusing on 3-isopropyl-3-methyl-azetidine. Due to significant steric congestion at the C3 position, this synthesis often presents unique yield-limiting challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 3-isopropyl-3-methyl-azetidine?

The core challenge lies in the steric hindrance imposed by the geminal isopropyl and methyl groups at the C3 position. This congestion can significantly impact the key bond-forming step, which is typically an intramolecular nucleophilic substitution (SN2) reaction. The bulky substituents can hinder the required backside attack for ring closure, leading to slower reaction rates and favoring competing side reactions such as elimination (E2) pathways. Furthermore, the synthesis of the required acyclic precursor can also be complex.

Q2: Which synthetic route is generally most effective for this type of 3,3-disubstituted azetidine?

While several methods exist for azetidine synthesis, the most reliable and adaptable approach for 3,3-dialkyl systems is the intramolecular cyclization of a 1,3-difunctionalized propane backbone.[1][2] This typically involves preparing a precursor like a 3-amino-1-halopropane or a 1-amino-3-(sulfonyloxy)propane derivative and then inducing ring closure with a suitable base. This strategy offers a direct and often high-yielding path to the azetidine core.

Q3: How critical is the choice of the nitrogen-protecting group?

The nitrogen-protecting group is crucial for several reasons:

  • Stability: It must be robust enough to withstand the conditions used to synthesize the acyclic precursor.

  • Directing Effect: It can influence the conformation of the precursor, potentially favoring a geometry that is more amenable to cyclization.

  • Ease of Removal: It should be removable under conditions that do not compromise the integrity of the strained azetidine ring.

Commonly used protecting groups like Boc (tert-butyloxycarbonyl) and Benzhydryl (Dpm) are often suitable. The bulky benzhydryl group, for instance, can be removed under mild hydrogenolysis conditions.[3]

Q4: Can organometallic additions to azetidin-3-one be used?

While sequential Grignard or organolithium additions to N-protected azetidin-3-one are a valid strategy for creating 3,3-disubstituted azetidines, this approach can be problematic for installing two different and bulky alkyl groups. The first addition (e.g., methylmagnesium bromide) forms a tertiary alcohol. The second nucleophilic substitution to introduce the isopropyl group is not feasible at the same carbon. An alternative would be to start with a different precursor, but the intramolecular cyclization method generally provides better control and predictability for this specific substitution pattern.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format, focusing on the intramolecular cyclization pathway.

Workflow for Intramolecular Cyclization

G cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Final Product Formation A Start: 2-isopropyl-2-methyl-1,3-propanediol B Step 1: Selective Monofunctionalization (e.g., Monotosylation) A->B C Step 2: Conversion of remaining -OH to -NH-PG (e.g., Mitsunobu or reductive amination) B->C D Step 3: Base-mediated Intramolecular Sₙ2 Cyclization C->D Acyclic Precursor E N-Protected Azetidine D->E F Step 4: Deprotection E->F G Final Product: 3-isopropyl-3-methyl-azetidine F->G G Start Low Yield Observed LowConversion Problem: Low Conversion (Starting Material Remains) Start->LowConversion Byproducts Problem: Multiple Byproducts Start->Byproducts Action_Base Action: Use Stronger Base (e.g., KOtBu, NaHMDS) LowConversion->Action_Base Action_LG Action: Improve Leaving Group (Br -> OTs or OMs) LowConversion->Action_LG Action_Solvent Action: Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) LowConversion->Action_Solvent Elimination Observation: Elimination Product (Alkene) Byproducts->Elimination Polymer Observation: Dimer/Polymer Product Byproducts->Polymer Action_Temp Action: Lower Reaction Temperature Elimination->Action_Temp Action_Base_Less_Bulky Action: Use Less Hindered Base (e.g., NaH) Elimination->Action_Base_Less_Bulky Action_Dilution Action: Use High Dilution Conditions (Slow Addition, <0.05 M) Polymer->Action_Dilution

Caption: Decision tree for troubleshooting low-yield azetidine synthesis.

Issue 3: Difficulty in purifying the final product.

  • Question: My crude product is an oil that is difficult to purify by column chromatography. Are there alternative purification strategies?

  • Answer & Troubleshooting Steps:

    • Salt Formation: Azetidines are basic. You can often purify the product by converting it to a salt (e.g., hydrochloride or fumarate). Dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or an equivalent of fumaric acid. The salt will often precipitate as a crystalline solid, which can be isolated by filtration and washed, providing a significant increase in purity. The free base can be regenerated by treatment with a base if needed.

    • Chromatography Optimization: If chromatography is the only option, consider using an amine-deactivated silica gel or adding a small amount of a volatile base (e.g., 1% triethylamine) to the eluent. This prevents the basic azetidine from streaking on the acidic silica gel, leading to better separation.

    • Distillation: 3-isopropyl-3-methyl-azetidine is expected to be a relatively low-boiling liquid. If the impurities are non-volatile, short-path distillation under reduced pressure could be an effective purification method for the free base.

Optimized Experimental Protocol

This protocol describes a robust method for the synthesis of N-Boc-3-isopropyl-3-methyl-azetidine via intramolecular cyclization.

Materials:

  • 1-(N-Boc-amino)-2-isopropyl-2-methyl-3-propanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

Procedure:

Step 1: Synthesis of the Tosylate Precursor

  • Dissolve 1-(N-Boc-amino)-2-isopropyl-2-methyl-3-propanol (1.0 equiv.) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 equiv.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equiv.).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting alcohol is consumed (typically 4-6 hours).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the tosylated precursor.

Step 2: Intramolecular Cyclization

  • In a separate, large, flame-dried flask, suspend sodium hydride (1.5 equiv.) in anhydrous DMF under an inert atmosphere.

  • Prepare a solution of the tosylated precursor (1.0 equiv.) in a minimal amount of anhydrous DMF.

  • Using a syringe pump, add the precursor solution dropwise to the stirred NaH suspension over 4-6 hours (this ensures high dilution).

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. If the reaction is sluggish, gently warm the mixture to 40-50 °C.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the product with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash extensively with water and then brine to remove DMF. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The crude N-Boc-3-isopropyl-3-methyl-azetidine can be purified by flash column chromatography.

ParameterCondition ACondition B (Optimized)Rationale for Improvement
Leaving Group -Br-OTsTosylate is a more reactive leaving group, facilitating SN2 at a sterically hindered center.
Base KOtBuNaHNaH is a strong, non-nucleophilic base that is less sterically bulky, potentially reducing E2 side reactions.
Solvent THFDMFDMF is more polar, better solvating the ionic intermediate and accelerating the reaction rate.
Addition Mode Bolus AdditionSlow Addition (Syringe Pump)Slow addition maintains high dilution, which kinetically favors the intramolecular cyclization over intermolecular polymerization.

References

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • Organic Syntheses Procedure. (n.d.). Azetidine. Organic Syntheses. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Google Patents. (1990).

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with 3-Isopropyl-3-methyl-azetidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming synthetic bottlenecks associated with sterically encumbered, sp3-rich building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming synthetic bottlenecks associated with sterically encumbered, sp3-rich building blocks.

3-isopropyl-3-methyl-azetidine (CAS: 1507658-30-1) is highly valued in drug discovery for improving metabolic stability and modulating physicochemical properties . However, this specific 3,3-disubstituted azetidine is notoriously difficult to couple.

The Mechanistic Root Cause: While azetidines are generally strong nucleophiles, the C3 position in a four-membered ring is spatially very close to the nitrogen atom. The bulky isopropyl group, combined with the methyl group, forces a puckered conformation that projects significant steric bulk directly over the nitrogen lone pair. This creates a "neopentyl-like" steric shield, drastically reducing its nucleophilicity and hindering the approach of bulky transition metal complexes or activated electrophiles . Furthermore, the inherent ring strain makes it susceptible to ring-opening side reactions under harsh basic conditions .

Below are targeted troubleshooting guides and self-validating protocols for the two most common reactions involving this amine: Buchwald-Hartwig cross-couplings and Amide couplings.

Part 1: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

FAQ: Why does my coupling stall at 10-20% conversion?

The reaction is almost certainly stalling at the amine coordination step . In the catalytic cycle, after the oxidative addition of the aryl halide to Pd(0), the bulky 3-isopropyl-3-methyl-azetidine must coordinate to the Pd(II) center. If you are using standard bidentate ligands (e.g., BINAP or dppf), the steric clash between the ligand, the aryl group, and the C3-isopropyl group prevents coordination . This leads to a catalyst resting state that eventually decomposes into inactive "Pd black."

Solution & Optimization Data

You must switch to highly active, sterically demanding monodentate biaryl phosphine ligands (e.g., tBuBrettPhos or RuPhos). These ligands are specifically designed to facilitate the coupling of hindered secondary amines by creating a deep, singular binding pocket that accommodates the amine while preventing the formation of unreactive bis-ligated Pd complexes .

Table 1: Ligand & Base Optimization for 3-isopropyl-3-methyl-azetidine

Ligand / PrecatalystBaseSolventTemp (°C)Conversion (%)Mechanistic Observation
BINAP / Pd2(dba)3Cs2CO3Toluene100< 10%Severe steric clash; Pd black precipitation.
XPhos / Pd G3NaOtBuDioxane10045%Stalled after 4 hours; insufficient pocket depth.
RuPhos / Pd G3LHMDSTHF8588%Clean conversion; LHMDS prevents base poisoning.
tBuBrettPhos / Pd G3 NaOtBu Toluene 100 > 95% Optimal for highly hindered secondary amines.
Protocol 1: Self-Validating Buchwald-Hartwig Amination

This protocol utilizes a feedback loop to ensure catalyst viability throughout the reaction.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), 3-isopropyl-3-methyl-azetidine (1.5 equiv), tBuBrettPhos Pd G3 precatalyst (4 mol%), and NaOtBu (2.0 equiv).

    • Causality: Using a G3 precatalyst ensures a strict 1:1 Pd:Ligand ratio and rapid generation of the active Pd(0) species without requiring high temperatures to initiate the cycle.

  • Solvent: Add anhydrous, degassed toluene (0.2 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 100 °C with vigorous stirring.

  • Validation Check (2 Hours): Withdraw a 50 µL aliquot under positive N2 pressure. Quench in 500 µL EtOAc/H2O and analyze via LC-MS.

    • Outcome A (Pd black visible, <50% conversion): The catalyst has decomposed due to base incompatibility. Restart the reaction at 85 °C and switch to LHMDS as a non-nucleophilic base.

    • Outcome B (No Pd black, <50% conversion): The reaction is starved of active catalyst but stable. Spike the mixture with an additional 2 mol% tBuBrettPhos Pd G3 to drive it to completion.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate for column chromatography.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X Intermediate OxAdd->PdII AmineCoord Amine Coordination (Steric Clash Point) PdII->AmineCoord 3-isoPr-3-Me-Azetidine enters Deprotonation Deprotonation (Base) AmineCoord->Deprotonation Hindered by C3 bulk RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Pd0 Ar-N(Azetidine)

Buchwald-Hartwig catalytic cycle highlighting the steric clash during amine coordination.

Part 2: Amide Coupling (N-Acylation)

FAQ: Why am I seeing unreacted amine or ring-opened side products with HATU?

Standard uronium-based coupling agents like HATU form active esters (e.g., OAt esters) that are physically too bulky for 3-isopropyl-3-methyl-azetidine to attack efficiently. Because the nucleophilic attack is slow, the activated carboxylic acid has time to undergo side reactions (such as epimerization or hydrolysis). Furthermore, under prolonged basic conditions with strong bases (like DIPEA), strained highly-substituted azetidines can occasionally undergo ring expansion or ring opening via azafulvenium intermediates .

Solution

Bypass the bulky active ester intermediate entirely by converting the carboxylic acid directly to an acid chloride , or use a highly reactive, less sterically encumbered coupling agent like COMU. Replace DIPEA with a less nucleophilic, weaker base like 2,4,6-collidine to minimize base-promoted ring degradation.

Protocol 2: High-Efficiency Amide Coupling via Acid Chloride

This protocol relies on the extreme electrophilicity and low steric profile of acid chlorides to force the coupling.

  • Activation: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (1 mol%), followed by oxalyl chloride (1.5 equiv) dropwise at 0 °C.

  • Degassing: Stir for 1 hour at room temperature. Concentrate the mixture under reduced pressure to completely remove excess oxalyl chloride, then redissolve the crude acid chloride in anhydrous DCM.

    • Causality: Failing to remove excess oxalyl chloride will result in the formation of formamide side products when the hindered azetidine is introduced.

  • Coupling: In a separate flask, dissolve 3-isopropyl-3-methyl-azetidine (1.0 equiv) and 2,4,6-collidine (3.0 equiv) in DCM at 0 °C.

    • Causality: 2,4,6-collidine is used instead of DIPEA or TEA because its methyl groups prevent it from acting as a competing nucleophile, while remaining basic enough to scavenge HCl without triggering azetidine ring-opening.

  • Addition: Add the acid chloride solution dropwise to the amine solution.

  • Validation Check: Monitor by TLC/LC-MS after 30 minutes. The lack of steric bulk on the acid chloride electrophile usually drives this reaction to completion in <1 hour. If unreacted amine remains, verify the complete formation of the acid chloride by quenching a small aliquot in methanol (checking for the methyl ester via LC-MS).

G Start Low Amide Coupling Conversion CheckReagents Are you using standard HATU/EDC? Start->CheckReagents YesHATU Switch to Acid Chloride or COMU CheckReagents->YesHATU Yes NoHATU Check for Ring-Opening Side Products CheckReagents->NoHATU No Success Target Amide Formed YesHATU->Success SideProducts Use weaker base (Collidine) & lower temp NoHATU->SideProducts Ring-opening detected SideProducts->Success

Troubleshooting workflow for optimizing amide coupling with hindered azetidines.

References

  • Mehra, V., et al. "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, 2017.[Link][1]

  • Mehra, V., et al. "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, 2017.[Link] [2]

  • Boddy, A. J., et al. "Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines." Chemical Science, 2025.[Link] [3]

Troubleshooting

Optimizing chromatography purification methods for 3-isopropyl-3-methyl-azetidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the purification of small, highly polar, aliphatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the purification of small, highly polar, aliphatic amines.

3-isopropyl-3-methyl-azetidine (CAS: 1507658-30-1) presents a "perfect storm" of chromatographic challenges[1]. It is a low-molecular-weight (MW 113.2), highly basic secondary amine that completely lacks a UV chromophore. Standard reversed-phase (RP) methods relying on acidic mobile phases and UV detection will inevitably result in void-volume elution, severe peak tailing, and invisible peaks.

This guide provides a logic-driven, self-validating framework to successfully retain, detect, and recover this challenging building block.

I. Diagnostic Purification Workflow

The following decision tree maps the causality behind selecting appropriate detection, separation, and recovery modalities for aliphatic azetidines.

G A Crude 3-isopropyl-3-methyl-azetidine B Detection Strategy? A->B C UV 254 nm / 210 nm (Fails: No Chromophore) B->C Avoid D CAD / ELSD / MS (Requires Volatile Buffer) B->D Select E Chromatography Mode? D->E F Standard C18 (Low pH) (Fails: Void Elution & Tailing) E->F Avoid G HILIC (Amide/Zwitterionic) (Partitions into water layer) E->G Polar Mode H High-pH RP (Hybrid C18) (Neutralizes Amine) E->H Non-Polar Mode I Fraction Recovery G->I H->I J Evaporate Free Base (Fails: Product Volatilizes) I->J Avoid K Add HCl/TFA -> Lyophilize (Yields Stable Salt) I->K Select

Caption: Decision matrix for the purification and recovery of non-chromophoric, volatile basic amines.

II. Troubleshooting & FAQs

Q1: My azetidine derivative is eluting in the void volume on my standard C18 column, and the peak shape is terrible. What is the mechanism behind this, and how do I fix it? The Causality: 3-isopropyl-3-methyl-azetidine has a high pKa (~10.5). In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the secondary amine is fully protonated. This renders the molecule highly polar, preventing hydrophobic partitioning into the C18 stationary phase. Furthermore, the positively charged amine undergoes secondary electrostatic interactions with residual, unendcapped silanols (pKa ~4.5) on the silica surface, causing severe peak tailing[2][3]. The Solution: You must alter the retention mechanism.

  • Switch to High-pH Reversed-Phase: Use a hybrid-silica or polymeric C18 column stable at pH 11 (e.g., using 0.1% Ammonium Hydroxide). At pH > pKa, the amine is deprotonated (neutral free base). This restores hydrophobicity, allowing retention on C18, and eliminates electrostatic silanol interactions, sharpening the peak.

  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography): If you must operate at low pH, use a HILIC column (amide or zwitterionic phase)[4]. HILIC retention relies on the partitioning of the polar, protonated analyte into an immobilized water-enriched layer on the stationary phase surface[5].

Q2: I cannot see my product on the UV detector at 254 nm or 210 nm. What are the best alternative detection methods? The Causality: The molecular formula of 3-isopropyl-3-methyl-azetidine is C7H15N[1]. It lacks conjugated π -systems, aromatic rings, or carbonyls. Therefore, it does not absorb UV light. The Solution: You must use a universal detector that does not rely on optical absorbance.

  • Charged Aerosol Detection (CAD): CAD measures the charge transferred to residual analyte particles after mobile phase evaporation. It provides a highly uniform response for non-chromophoric compounds[6][7].

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) in positive mode is highly sensitive for basic amines.

  • Evaporative Light Scattering Detection (ELSD): Similar to CAD, but measures light scattered by the dried analyte particles. Caution: See Q3 regarding volatility[8].

Q3: I am using ELSD/CAD, but my signal is extremely weak or absent, even though MS confirms the product is there. Why? The Causality: Both ELSD and CAD require the mobile phase to be evaporated in a drift tube (typically at 35–60 °C). Because 3-isopropyl-3-methyl-azetidine is a low-molecular-weight free amine, it is highly volatile. If your mobile phase is basic (e.g., ammonium hydroxide), the azetidine remains a volatile free base and evaporates alongside the solvent, resulting in no particle formation and no signal[7]. The Solution: You must force the amine into a non-volatile salt form prior to aerosolization. If using CAD/ELSD, use an acidic mobile phase modifier like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). The resulting azetidinium-TFA salt is significantly heavier and less volatile, surviving the drift tube to form detectable particles[9].

Q4: I successfully purified the free base using prep-HPLC, but after evaporating the fractions in the rotary evaporator, my flask is empty. Where did my product go? The Causality: As mentioned, the free base form of this small azetidine is volatile at room temperature under reduced pressure. The Solution: Never evaporate the free base. Before concentrating your prep-HPLC fractions, add a slight molar excess of 1M HCl or TFA to the collection flasks. This converts the volatile free base into a stable, solid hydrochloride or trifluoroacetate salt. You can then safely lyophilize (freeze-dry) the fractions to yield a stable powder.

III. Quantitative Data Presentation

To optimize your method selection, compare the operational parameters of the viable chromatographic strategies below.

Table 1: Comparison of Chromatographic Modes for 3-isopropyl-3-methyl-azetidine

MethodStationary PhaseMobile PhaseRetention MechanismPeak Shape QualityVolatility Risk (Post-Prep)
Standard RP C18 (Silica)0.1% FA in Water/ACNHydrophobic (Fails)Poor (Severe Tailing)Low (Forms Formate Salt)
High-pH RP Hybrid C18 (pH stable)0.1% NH4​OH in Water/ACNHydrophobic (Free Base)Excellent (Neutralized)High (Must add HCl before evap)
HILIC Zwitterionic / Amide10mM NH4​ Formate (pH 3) / ACNHydrophilic PartitioningGood to ExcellentLow (Forms Formate Salt)
Ion-Pairing RP C18 (Silica)0.05% TFA or HFBA / ACNHydrophobic + Ion PairingGoodLow (Forms TFA Salt)

IV. Self-Validating Experimental Protocols

A protocol is only robust if it contains internal checks to validate success at each step. Below is the optimized methodology for analytical detection and preparative purification.

Protocol A: Analytical HILIC-CAD Method Development

Objective: Establish a baseline separation and detection method without relying on UV or MS.

  • System Preparation: Plumb the HPLC to a Charged Aerosol Detector (CAD). Set the CAD evaporator temperature to 35 °C (low temperature is critical to prevent volatilization of the amine salt)[6].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The acidic pH ensures the azetidine is protonated for HILIC retention and forms a less volatile salt for CAD).

    • Solvent B: 100% Acetonitrile (LC-MS grade).

  • Column Selection: Install a Zwitterionic HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3 µm)[4].

  • Gradient Execution: Run a gradient starting at 90% B (highly organic) and decreasing to 50% B over 10 minutes. Causality: In HILIC, water is the strong elution solvent. Decreasing ACN elutes the polar protonated amine.

  • Self-Validation Step: Inject a blank (diluent only) followed by a known standard of a non-volatile amine (e.g., benzylamine) to verify CAD response and HILIC retention before injecting the azetidine crude.

Protocol B: Preparative High-pH Reversed-Phase Purification

Objective: Purify gram-scale quantities of 3-isopropyl-3-methyl-azetidine while suppressing silanol tailing, followed by safe recovery.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Solvent B: Acetonitrile.

  • Column Selection: Use a pH-stable Hybrid C18 Preparative Column (e.g., Waters XBridge C18).

  • Sample Loading: Dissolve the crude azetidine in the initial mobile phase conditions (e.g., 5% B).

  • Fraction Collection (Critical Step): Plumb the prep-HPLC to a mass-directed fraction collector (MS-Triggered). Because the mobile phase is basic, the MS must be run in positive ESI mode; ensure a post-column makeup pump delivers 0.1% Formic Acid to the MS source to re-protonate the amine for detection.

  • Recovery & Salt Formation:

    • Self-Validation: Pool the target fractions and immediately test the pH. It will be basic (~10).

    • Add 1.0 M HCl dropwise while stirring until the pH drops to ~3.0. Causality: This converts the volatile 3-isopropyl-3-methyl-azetidine free base into the non-volatile hydrochloride salt.

  • Isolation: Freeze the acidified fractions and lyophilize for 48 hours. The result will be a pure, white crystalline solid of 3-isopropyl-3-methyl-azetidine HCl.

V. References

  • ResearchGate. "A simplified guide for charged aerosol detection of non-chromophoric compounds". researchgate.net. Available at:[Link]

  • ResearchGate. "Analysis of volatile bases by high performance liquid chromatography with aerosol-based detection". researchgate.net. Available at: [Link]

  • ResearchGate. "Hydrophilic interaction chromatography for the analysis of aminoglycosides". researchgate.net. Available at:[Link]

  • ACS Publications. "Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography". acs.org. Available at: [Link]

  • ResearchGate. "Evaluation of contactless conductivity detection for the determination of UV absorbing and non-UV absorbing species". researchgate.net. Available at:[Link]

Sources

Optimization

Overcoming steric hindrance in 3-isopropyl-3-methyl-azetidine amide coupling

Topic: Overcoming Steric Hindrance in 3-isopropyl-3-methyl-azetidine Amide Coupling Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of the 3,3-Disubstituted Azetidine Cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in 3-isopropyl-3-methyl-azetidine Amide Coupling Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the 3,3-Disubstituted Azetidine Core

Welcome to the technical support center. This guide addresses a significant synthetic challenge: the formation of an amide bond with the sterically demanding 3-isopropyl-3-methyl-azetidine. The difficulty arises from the extreme steric congestion around the azetidine nitrogen. The nitrogen atom is secondary, but the adjacent quaternary carbon, substituted with bulky isopropyl and methyl groups, severely restricts access for incoming electrophiles. This steric shield renders many standard amide coupling protocols, which work well for less hindered amines, inefficient or completely ineffective.[1][2][3]

This document provides troubleshooting guidance and advanced protocols to overcome these steric barriers, enabling the successful synthesis of this valuable structural motif.

Troubleshooting Guide & FAQs

Q1: My standard amide coupling protocol (e.g., HATU, HBTU, EDC/HOBt) is resulting in low to no product yield. What is the underlying problem?

A1: Steric Repulsion in the Transition State.

The primary reason for failure is the high activation energy required for the nucleophilic attack. Standard coupling reagents, whether uronium/aminium salts like HATU or carbodiimides like EDC, function by converting the carboxylic acid into a reactive activated ester (e.g., an OAt or OBt ester).[4][5] These activated esters, while effective for most amines, are themselves sterically bulky.

When the 3-isopropyl-3-methyl-azetidine approaches this activated ester, a severe steric clash occurs between the substituents on the azetidine and the bulky leaving group of the activated ester. This clash destabilizes the tetrahedral transition state, dramatically slowing down the reaction rate and leading to poor or no conversion. In many cases, the activated intermediate may decompose or engage in side reactions before the desired coupling can occur.[6]

Q2: I'm observing significant recovery of my starting carboxylic acid and amine. How can I drive the reaction toward product formation?

A2: Increase Reactivity, Not Just Force.

Simply increasing the temperature or reaction time with a failing protocol is often counterproductive. It can lead to decomposition of reagents and products, and more critically, can increase the risk of epimerization if your carboxylic acid has a chiral center.[7] The solution lies in choosing a more appropriate activation strategy.

However, if you observe partial conversion, consider these modifications:

  • Microwave Irradiation: Microwave heating can sometimes provide the necessary energy to overcome the activation barrier more efficiently than conventional heating, potentially reducing overall reaction time and minimizing side reactions.[6]

  • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or NMP, which can help solvate the charged intermediates. However, be aware that polar solvents can sometimes promote side reactions like the rearrangement of carbodiimide-derived O-acylisourea intermediates to unreactive N-acylureas.[8][9]

  • Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over unimolecular decomposition pathways.[6]

The most effective strategy, however, is to move beyond standard coupling agents to a fundamentally more reactive system, as detailed in the following questions.

Q3: What alternative carboxylic acid activation methods are better suited for this highly hindered amine?

A3: Minimize Steric Bulk with Acyl Halides.

To overcome the steric blockade, the activating group on the carbonyl must be as small as possible. This leads to two powerful, classic alternatives: acyl fluorides and acyl chlorides .

Method 1: In Situ Acyl Fluoride Formation (Recommended) Acyl fluorides are an excellent choice because the fluorine atom is the smallest possible leaving group (van der Waals radius of 1.47 Å).[10] This minimizes steric hindrance during the nucleophilic attack.[11] They are also highly reactive yet often more stable and less prone to side reactions than their chloride counterparts. Modern fluorinating agents allow for their convenient in situ generation.

Method 2: Acyl Chloride Formation Acyl chlorides are among the most reactive carboxylic acid derivatives and can often succeed where other methods fail.[12][13] However, their preparation requires reagents like oxalyl chloride or thionyl chloride, which can be incompatible with sensitive functional groups elsewhere in the molecule. This method is generally harsher than the acyl fluoride approach.[6]

G start Standard Coupling Fails (HATU, EDC/HOBt, etc.) decision Assess Substrate Sensitivity start->decision acyl_fluoride Use Acyl Fluoride Protocol (e.g., BTFFH, PyFluor) decision->acyl_fluoride Sensitive Functional Groups acyl_chloride Use Acyl Chloride Protocol (e.g., Oxalyl Chloride) decision->acyl_chloride Robust Substrate end_fluoride High Yield of Hindered Amide acyl_fluoride->end_fluoride end_chloride High Yield (Check Compatibility) acyl_chloride->end_chloride

Caption: Decision workflow for hindered amide coupling.

Q4: I am concerned about epimerization of the stereocenter alpha to my carboxylic acid. How can this be minimized?

A4: Base Selection and Temperature Control are Critical.

Epimerization at the α-carbon is a significant risk, especially under forcing conditions. It proceeds through the formation of a planar enolate or ketene intermediate, which can be re-protonated from either face.[14]

To suppress epimerization:

  • Use a Hindered, Non-Nucleophilic Base: Diisopropylethylamine (DIPEA) or 2,4,6-collidine are superior choices to triethylamine (TEA). Their steric bulk makes them less likely to act as nucleophiles, and they are sufficient to scavenge the acid generated during the reaction without excessively promoting enolization.[6]

  • Low Temperature Activation: When forming the activated species (especially an acyl chloride or fluoride), perform the activation step at a low temperature (e.g., 0 °C) before adding the amine.

  • Choose Additives Wisely: If using a carbodiimide-based method as a last resort, additives like OxymaPure or 1-hydroxy-7-azabenzotriazole (HOAt) are known to be more effective at suppressing racemization than the classic 1-hydroxybenzotriazole (HOBt).[5]

  • Propanephosphonic Acid Anhydride (T3P®): This reagent, often used with a mild base like pyridine, is known for its low epimerization potential and is effective for many challenging couplings.[14][15] It forms a mixed anhydride intermediate.

Experimental Protocols

Protocol 1: Acyl Fluoride-Mediated Amide Coupling

This protocol is highly effective for the most challenging sterically hindered couplings.[11] It involves the in situ formation of the acyl fluoride followed by coupling at an elevated temperature.

Step-by-Step Methodology:

  • To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.2 equiv) and a suitable fluorinating agent such as BTFFH (1.3 equiv).

  • Add anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (MeCN).

  • Add a hindered base, such as DIPEA (3.0 equiv).

  • Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the acyl fluoride intermediate.

  • Add the 3-isopropyl-3-methyl-azetidine (1.0 equiv) to the vial.

  • Seal the vial and heat the reaction mixture to 60-80 °C. Monitor progress by LC-MS or TLC. Reactions are often complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and proceed with aqueous workup.

Protocol 2: Aqueous Workup and Purification Strategy

The final amide product is basic and polar, which can complicate purification.

Step-by-Step Methodology:

  • Quench and Dilute: Dilute the reaction mixture with ethyl acetate or dichloromethane.

  • Acid Wash: Wash the organic layer with a mild acidic solution, such as 1 M citric acid or saturated NH₄Cl, to remove the excess DIPEA and other basic impurities.[16]

  • Base Wash: Wash with saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted carboxylic acid and acidic byproducts.

  • Brine Wash: Wash with saturated NaCl (brine) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography.

    • Challenge: The basic azetidine nitrogen can cause peak tailing on standard silica gel.

    • Solution: Use a mobile phase containing a small amount of a basic modifier. A typical eluent system would be a gradient of 0-10% Methanol in Dichloromethane, with 0.5-1% triethylamine or ammonium hydroxide added to the mobile phase to ensure sharp, symmetrical peaks. Alternatively, reversed-phase chromatography can be effective for highly polar products.[17]

Comparative Data of Coupling Strategies

Activation StrategyReagent ExampleRelative ReactivityKey AdvantagesKey Disadvantages
Uronium/Aminium Salt HATU, HBTUModerate-HighWell-established, low epimerization with HOAt.[5]Forms bulky activated ester; often fails with severely hindered amines.[6]
Carbodiimide EDC, DICModerateCost-effective, water-soluble byproducts (EDC).[18]Risk of N-acylurea formation[8]; often requires additives.
Phosphonium Salt PyBOPHighExcellent for hindered couplings; no guanidinium side products.[4][19]Byproducts can be difficult to remove.
Phosphonic Anhydride T3P®HighLow epimerization potential; water-soluble byproducts.[15]Requires careful control of stoichiometry.
Acyl Fluoride BTFFH, PyFluorVery HighMinimally-hindered intermediate; excellent for severe steric challenges.[10][11]Reagents can be more expensive; may require elevated temperatures.
Acyl Chloride Oxalyl ChlorideExtremely HighHighest reactivity for unreactive amines.[13]Harsh conditions; not compatible with many functional groups.[6]

Visualizing the Steric Problem

Caption: Steric hindrance in the transition state.

References

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Todorovic, M., & Perrin, D. M. (2020).
  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • Mühlberg, M. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. ChemistryViews.
  • Sato, H., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Organic Chemistry, 79(19), 9031-9039.
  • Subirós-Funosas, R., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Omega, 7(37), 33387-33394.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts, 18(11), 1194.
  • Google Patents. (n.d.). US6362351B2 - Catalyst and method for amide formation.
  • BenchChem. (2025).
  • MDPI. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Jiang, X., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved from [Link]

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11618-11624.
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.
  • Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 15(24), 6202-6205.
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • Chemistry LibreTexts. (2014, July 24).
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors.
  • PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]

  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]

  • MDPI. (2022, January 14). Recent Advances in Visible-Light-Mediated Amide Synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Retrieved from [Link]

  • BOC Sciences. (2024, March 29).
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • ACS Publications. (2017, October 4). Methods for the Synthesis of Substituted Azetines. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • ResearchGate. (2020, November 2).
  • ACS Publications. (2016, June 22). A General and Practical Alternative to Polar Aprotic Solvents Exemplified on an Amide Bond Formation. Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Solvation of 3-Isopropyl-3-methyl-azetidine Hydrochloride

Welcome to the Technical Support Center. 3-Isopropyl-3-methyl-azetidine hydrochloride is a sterically hindered, nitrogen-containing heterocycle widely utilized in drug development and organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Isopropyl-3-methyl-azetidine hydrochloride is a sterically hindered, nitrogen-containing heterocycle widely utilized in drug development and organic synthesis. While the hydrochloride salt form is preferred for its bench stability, it introduces specific solvation challenges. This guide synthesizes field-proven methodologies to troubleshoot and optimize your experimental workflows.

Knowledge Base: Solvation Mechanics

Understanding the physicochemical properties of this compound is critical. As an amine hydrochloride salt, it exists as a crystalline ionic lattice. The protonated nitrogen (ammonium) forms strong ion-dipole interactions with polar solvents, making it[1]. However, the presence of the sterically bulky, lipophilic 3-isopropyl and 3-methyl groups creates a competing hydrophobic effect that must be managed during formulation.

Quantitative Solubility Profile
SolventPolarity IndexEstimated SolubilityApplication / Recommendation
Water / Saline 10.2> 50 mg/mLExcellent for in vivo dosing and aqueous assays.
DMSO 7.2~ 25-50 mg/mLIdeal for concentrated stock solutions. Requires sonication.
Methanol 5.1~ 20 mg/mLSuitable for analytical preparations (e.g., LC-MS).
Dichloromethane (DCM) 3.1< 1 mg/mLPoor solubility. Requires free-basing prior to use.
Hexane 0.1InsolubleDo not use for the hydrochloride salt form.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to dissolve 3-isopropyl-3-methyl-azetidine HCl in dichloromethane (DCM) for a coupling reaction, but it remains a cloudy suspension. What is going wrong? Causality: The hydrochloride salt is an ionic compound. Non-polar organic solvents like DCM lack the dielectric constant required to[1] between the protonated azetidine ring and the chloride counterion. Solution: You must perform a "free-basing" extraction (see Protocol B). By adding a strong aqueous base, you deprotonate the amine. The resulting neutral 3-isopropyl-3-methyl-azetidine is highly lipophilic and will readily partition into the DCM layer.

Q2: My DMSO stock solution was clear yesterday, but today it appears cloudy and the compound seems to have degraded. Why? Causality: Azetidine hydrochloride salts are [2]. Furthermore, DMSO rapidly absorbs atmospheric moisture. When water enters a highly concentrated DMSO stock, it can alter the solvation dynamics or[3], especially if the stock underwent a temperature fluctuation or freeze-thaw cycle. Solution: Always use[3]. Store stock solutions in tightly sealed, desiccated aliquots at -80°C and avoid repeated freeze-thaw cycles.

Q3: How can I prepare a high-concentration stock for in vivo assays without causing solvent toxicity? Causality: Pure DMSO is toxic to cells and animals. However, the compound requires some organic solvent to overcome the hydrophobicity of the isopropyl/methyl groups during initial dissolution. Solution: Use a co-solvent gradient to [3]. First, dissolve the salt in 10% DMSO, then slowly dilute with 90% Saline or a cyclodextrin solution (e.g., 20% SBE-β-CD in Saline) to maintain solubility.

Experimental Workflows & Methodologies

SolventSelection A Determine Application B In Vitro Assays A->B C In Vivo Dosing A->C D Organic Synthesis A->D E DMSO Stock (Dilute <1% in Buffer) B->E F Water / Saline (Highly Soluble) C->F G Free-Basing Required (Extract to DCM/EtOAc) D->G

Workflow for selecting the optimal solvent system based on application.

Protocol A: Preparation of a Self-Validating 10 mM In Vitro Stock Solution

Objective: Create a stable, clear stock solution in DMSO without moisture contamination.

  • Preparation: Equilibrate the sealed vial of 3-isopropyl-3-methyl-azetidine HCl to room temperature for 30 minutes before opening to [3].

  • Weighing: Rapidly weigh the required mass in a low-humidity environment (ideally a glove box or under a dry nitrogen stream).

  • Solvation: Add anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex for 60 seconds. If particulates remain,[3] at room temperature for 5 minutes.

  • Validation Checkpoint: The solution must be optically clear. If a Tyndall effect (light scattering) is observed when shining a laser pointer through the vial, micro-precipitates are present. Add 1-2% more DMSO and re-sonicate.

FreeBasing Step1 Azetidine HCl Salt (Aqueous Phase) Step2 Add Base (pH > 10) (e.g., 1M NaOH) Step1->Step2 Step3 Neutral Free Amine (Precipitates in Water) Step2->Step3 Step4 Add Organic Solvent (DCM / EtOAc) Step3->Step4 Step5 Amine in Organic Phase (Ready for Synthesis) Step4->Step5

Step-by-step logical workflow for the free-basing and organic extraction process.

Protocol B: Free-Basing and Organic Extraction for Synthesis

Objective: Convert the water-soluble hydrochloride salt into a lipophilic free amine for use in non-polar organic solvents.

  • Aqueous Dissolution: Dissolve 1.0 equivalent of 3-isopropyl-3-methyl-azetidine HCl in a minimal volume of distilled water.

  • Basification: Slowly add 1M NaOH dropwise while stirring until the pH reaches 10-11.

    • Causality: The pKa of the protonated azetidine nitrogen is typically around 10.4. Raising the pH above the pKa ensures >90% of the molecules are[1].

  • Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the separatory funnel. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The neutral azetidine derivative will partition into the lower organic layer (if using DCM) or upper layer (if using EtOAc).

  • Validation Checkpoint: Spot both the aqueous and organic layers on a TLC plate (visualize with Ninhydrin stain or iodine). The organic layer should show a strong spot corresponding to the amine, while the aqueous layer should be mostly depleted. If the aqueous layer still contains significant product, verify the pH is >10 and perform a second extraction.

  • Drying: Collect the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Chemistry LibreTexts. "15.13: Amines as Bases." Available at:[Link]

Sources

Optimization

Technical Support Center: Enhancing Shelf-life and Storage Stability of 3-isopropyl-3-methyl-azetidine

Welcome to the technical support center for 3-isopropyl-3-methyl-azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maximizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-isopropyl-3-methyl-azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maximizing the shelf-life and storage stability of this compound. As a substituted azetidine, its unique structural features, including the strained four-membered ring, necessitate careful handling and storage to ensure its integrity for experimental use.[1][2] This document provides troubleshooting advice and frequently asked questions to address specific issues you may encounter.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary factors that can lead to the degradation of 3-isopropyl-3-methyl-azetidine?

A1: The degradation of 3-isopropyl-3-methyl-azetidine is primarily influenced by its inherent chemical structure. The key factors include:

  • Ring Strain: Azetidine rings are four-membered and thus possess significant ring strain.[1][3] This strain makes the ring susceptible to nucleophilic attack, which can lead to ring-opening and the formation of unwanted byproducts.[4]

  • Basicity and Nucleophilicity of the Nitrogen Atom: The nitrogen atom in the azetidine ring is basic and nucleophilic. It can react with acidic compounds, electrophiles, and even atmospheric carbon dioxide.[5]

  • Air and Moisture Sensitivity: Like many amines, 3-isopropyl-3-methyl-azetidine can be sensitive to air and moisture.[5][6] Oxygen can lead to oxidation of the nitrogen atom, while moisture, being a nucleophile, can potentially initiate ring-opening or other hydrolytic degradation pathways.[4][6] Amines are also known to be hygroscopic, meaning they can absorb moisture from the air.[6]

  • Temperature: Elevated temperatures can accelerate the rate of all potential degradation reactions.[6]

  • Light: While less common for simple amines, some organic molecules can be sensitive to light, which can provide the energy to initiate degradation reactions.

Q2: What are the ideal storage conditions for 3-isopropyl-3-methyl-azetidine?

A2: To mitigate the degradation factors mentioned above, the following storage conditions are strongly recommended:

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric oxygen and moisture, which can cause oxidation and hydrolysis.[5][6][7]
Temperature Cool (2-8°C) and DryReduces the rate of potential degradation reactions.[6][8] Storing in a dry environment is crucial as amines can be hygroscopic.[6]
Container Tightly Sealed, Amber Glass VialPrevents leakage and exposure to air and moisture.[6] Amber glass protects the compound from light.
Location Well-ventilated, away from incompatible materialsEnsures safety and prevents accidental contact with substances that could trigger a reaction.[6][9]

Q3: What are some signs of degradation I should look for?

A3: Visual inspection and analytical checks can help identify potential degradation:

  • Visual Cues:

    • Color Change: A change from a colorless or pale-yellow liquid to a darker yellow or brown hue can indicate decomposition.[3]

    • Increased Viscosity or Solidification: This could be a sign of polymerization, a potential degradation pathway for strained rings like azetidines.[3]

    • Pressure Buildup: For volatile compounds, degradation can generate gases, leading to pressure buildup in a sealed container.[3]

  • Analytical Indicators:

    • Appearance of New Peaks in HPLC or GC-MS: This is a clear indication of the formation of impurities.

    • Changes in NMR Spectrum: The appearance of new signals or changes in the integration of existing signals in the ¹H or ¹³C NMR spectrum suggests structural changes.[3]

Q4: Which materials are incompatible with 3-isopropyl-3-methyl-azetidine?

A4: To prevent hazardous reactions, avoid contact with the following:

  • Strong Acids and Acid Chlorides: These can react exothermically with the basic nitrogen atom and can catalyze ring-opening.[3][7]

  • Strong Oxidizing Agents: These can lead to the oxidation of the azetidine ring.[3][7]

  • Isocyanates, Halogenated Organics, and Anhydrides: These are reactive electrophiles that can react with the amine.[7]

TROUBLESHOOTING GUIDE

This section addresses specific issues you might encounter during your experiments with 3-isopropyl-3-methyl-azetidine.

Issue 1: Inconsistent Experimental Results

  • Symptom: You observe variability in the outcomes of experiments using different batches or even the same batch of 3-isopropyl-3-methyl-azetidine over time.

  • Possible Cause: The compound may have degraded, leading to a lower concentration of the active molecule and the presence of impurities that could interfere with your reaction.

  • Troubleshooting Steps:

    • Verify Purity: Before use, always check the purity of your 3-isopropyl-3-methyl-azetidine sample, especially if it has been stored for an extended period. Use analytical techniques like HPLC, GC-MS, or ¹H NMR.

    • Implement a Stability Study: If you plan to use this compound over a long period, it is advisable to conduct a formal stability study. (See Protocol 1: Accelerated Stability Study ).

    • Standardize Handling Procedures: Ensure that everyone in the lab is following the same stringent procedures for handling this air-sensitive compound. (See Protocol 2: Handling Air-Sensitive Reagents ).

Issue 2: Appearance of Unknown Peaks in Analytical Data

  • Symptom: Your HPLC, GC, or NMR analysis shows unexpected peaks that were not present in the initial analysis of the compound.

  • Possible Cause: These new peaks are likely degradation products.

  • Troubleshooting Steps:

    • Characterize the Impurities: If possible, use techniques like LC-MS or GC-MS to get molecular weight information about the impurities. This can provide clues about the degradation pathway.

    • Review Storage and Handling: Carefully review how the compound has been stored and handled. Was it exposed to air, moisture, heat, or incompatible materials?

    • Perform Forced Degradation Studies: To understand the potential degradation pathways, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This can help in identifying the unknown peaks.[4] (See Protocol 3: Forced Degradation Study ).

EXPERIMENTAL PROTOCOLS

Protocol 1: Accelerated Stability Study

This protocol outlines a method to assess the stability of 3-isopropyl-3-methyl-azetidine under accelerated conditions.

Objective: To determine the stability of the compound under elevated temperature and humidity conditions to predict its long-term shelf-life at recommended storage conditions.

Methodology:

  • Initial Analysis (Time Zero):

    • Take a representative sample of your 3-isopropyl-3-methyl-azetidine batch.

    • Perform a comprehensive analysis to establish the initial purity and profile. Recommended techniques include:

      • HPLC-UV: To determine purity and quantify any existing impurities.

      • ¹H NMR: To confirm the structure and identify any structural impurities.

      • Karl Fischer Titration: To determine the initial water content.

  • Sample Storage:

    • Aliquot the compound into several vials under an inert atmosphere (e.g., in a glovebox).

    • Store the vials under the following conditions:

      • Condition A (Recommended Storage): 2-8°C

      • Condition B (Accelerated): 40°C / 75% Relative Humidity (RH)

  • Time-Point Analysis:

    • At predefined time points (e.g., 1, 3, and 6 months), remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Perform the same set of analytical tests as in the initial analysis.

  • Data Analysis:

    • Compare the purity, impurity profile, and water content at each time point with the initial data.

    • A significant change in any of these parameters indicates degradation.

Protocol 2: Handling Air-Sensitive Reagents

This protocol provides a standard procedure for handling air-sensitive compounds like 3-isopropyl-3-methyl-azetidine to prevent degradation.[10][11]

Objective: To transfer the compound from its storage container to a reaction vessel without exposing it to air or moisture.

Equipment:

  • Schlenk line or glovebox

  • Dry, clean syringes and needles[10]

  • Septa

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Prepare the System: Ensure your reaction vessel is dry and under a positive pressure of inert gas. This can be achieved using a Schlenk line and a bubbler.[10][11]

  • Prepare the Syringe:

    • Dry the syringe and needle in an oven and allow them to cool in a desiccator.

    • Flush the syringe with inert gas at least three times by drawing the gas into the syringe and expelling it.[7]

  • Transfer the Reagent:

    • Puncture the septum of the 3-isopropyl-3-methyl-azetidine storage vial with the needle of the prepared syringe.

    • Introduce a small positive pressure of inert gas into the vial.

    • Withdraw the desired volume of the liquid into the syringe.

    • Withdraw a small amount of inert gas into the syringe to create a "gas buffer" at the tip of the needle. .

    • Quickly transfer the syringe to the reaction vessel and puncture the septum.

    • Inject the reagent into the reaction vessel.

Protocol 3: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to help identify potential impurities.[4]

Objective: To generate degradation products under controlled stress conditions for analytical characterization.

Methodology:

For each condition, dissolve a known concentration of 3-isopropyl-3-methyl-azetidine in an appropriate solvent.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.[4]

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.[4]

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Heat the solid or a solution of the compound at a high temperature (e.g., 80°C) for 48 hours.[4]

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified duration.[4]

Analysis: After the stress period, neutralize the acidic and basic samples and analyze all samples by HPLC or LC-MS to identify and quantify the degradation products.

VISUALIZATIONS

Diagram 1: Potential Degradation Pathways

G cluster_0 Degradation Triggers A 3-isopropyl-3-methyl-azetidine B Ring-Opened Products (e.g., amino alcohols) A->B Nucleophilic Attack/ Ring-Opening C N-Oxide A->C Oxidation D Polymerization Products A->D Polymerization T1 Moisture (H2O) Acid/Base Catalysis T1->B T2 Oxidizing Agents (O2) T2->C T3 Heat/Light T3->B T3->D

Caption: Potential degradation pathways for 3-isopropyl-3-methyl-azetidine.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_0 Initial State cluster_1 Storage Conditions cluster_2 Analysis & Decision A Receive/Synthesize 3-isopropyl-3-methyl-azetidine B Initial Analysis (T=0) (HPLC, NMR, Karl Fischer) A->B C Recommended (2-8°C, Inert Atm.) B->C D Accelerated (e.g., 40°C/75% RH) B->D E Time-Point Analysis (e.g., 1, 3, 6 months) C->E D->E F Compare to T=0 Data E->F G Determine Shelf-Life & Re-test Date F->G

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative NMR Characterization Guide for sp³-Rich Azetidine Building Blocks

Evaluating 3-isopropyl-3-methylazetidine against standard dialkylazetidines for drug discovery workflows In contemporary medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to three-dimensional...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating 3-isopropyl-3-methylazetidine against standard dialkylazetidines for drug discovery workflows

In contemporary medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve pharmacokinetic properties, solubility, and clinical success rates—a paradigm widely known as "escaping from flatland" [1]. Within this space, the azetidine ring has emerged as a privileged bioisostere for piperidines and pyrrolidines [2].

As drug discovery programs demand increasingly complex steric environments to target challenging binding pockets, highly substituted building blocks like 3-isopropyl-3-methylazetidine are replacing simpler analogs. However, the introduction of a congested, pseudo-asymmetric quaternary center drastically alters the molecule's magnetic environment. This guide provides an in-depth comparison of the NMR performance of 3-isopropyl-3-methylazetidine against traditional alternatives (3,3-dimethylazetidine and 3-ethyl-3-methylazetidine), equipping researchers with the causal insights and self-validating protocols necessary for unambiguous structural characterization.

Structural Rationale & Causality in NMR Shifts

To understand the NMR spectra of these building blocks, one must look beyond simple empirical rules and analyze the 3D conformation and steric causality of the azetidine core.

  • Symmetry vs. Diastereotopicity: In the alternative compound 3,3-dimethylazetidine, the two faces of the four-membered ring are homotopic. Assuming rapid ring puckering at room temperature, the protons on C2 and C4 experience an identical time-averaged magnetic environment, resulting in a simple singlet in the ¹H NMR spectrum.

  • The Pseudo-Asymmetric C3 Center: In 3-isopropyl-3-methylazetidine, the C3 carbon bears two distinct alkyl groups. This breaks the symmetry of the ring faces, making them diastereotopic. The C2/C4 protons cis to the bulky isopropyl group are shielded differently than those cis to the methyl group. Causally, this splits the C2/C4 resonance into an AB quartet (or two distinct doublets)[3].

  • The γ -Gauche Effect: In ¹³C NMR, the increasing steric bulk at C3 (from dimethyl ethyl-methyl isopropyl-methyl) causes a predictable downfield shift of the quaternary C3 carbon due to α and β substituent effects. Conversely, the C2/C4 carbons experience a γ -gauche shielding effect from the bulky isopropyl group, pushing their resonances slightly upfield compared to the less sterically hindered alternatives.

Comparative NMR Performance Data

The following table summarizes the representative ¹H and ¹³C NMR chemical shifts for the free bases of these building blocks. Note: Data represents empirical/predicted values in CDCl₃ at 298K. If analyzed as hydrochloride salts, all C2/C4 resonances will shift significantly downfield due to nitrogen protonation.

Parameter3-Isopropyl-3-methylazetidine (Target)3-Ethyl-3-methylazetidine (Alternative 1)3,3-Dimethylazetidine (Alternative 2)
Structural Profile High steric bulk, pseudo-asymmetric C3Moderate steric bulk, pseudo-asymmetric C3Low steric bulk, symmetric C3
¹H NMR: C2/C4 Protons ~3.15 & 3.35 ppm (AB quartet, 4H)~3.18 & 3.32 ppm (AB quartet, 4H)~3.30 ppm (Singlet, 4H)
¹H NMR: Alkyl Protons 0.85 (d, 6H), 1.15 (s, 3H), 1.65 (hept, 1H)0.88 (t, 3H), 1.12 (s, 3H), 1.50 (q, 2H)1.20 (s, 6H)
¹³C NMR: C2/C4 Carbons ~56.8 ppm~57.5 ppm~58.2 ppm
¹³C NMR: C3 Quaternary ~41.5 ppm~38.0 ppm~35.0 ppm
¹³C NMR: Alkyl Carbons 17.5, 22.8, 36.2 ppm8.5, 24.0, 32.5 ppm27.5 ppm

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment—especially when differentiating 3-isopropyl-3-methylazetidine from isomeric impurities—you must employ a closed-loop, self-validating 2D NMR workflow. This protocol relies on internal molecular correlations rather than external reference standards.

Step 1: Sample Preparation
  • Free Basing (If applicable): 3-isopropyl-3-methylazetidine is often supplied as an HCl salt to prevent volatilization. To analyze the free base, partition 20 mg of the salt between 0.5 mL of D₂O (containing 1 eq Na₂CO₃) and 0.6 mL of CDCl₃. Extract the organic layer.

  • Solvent & Standard: Transfer the CDCl₃ layer to a 5 mm NMR tube. Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

Step 2: 1D NMR Acquisition
  • ¹H NMR (400 MHz): Acquire with 16 scans, a 2-second relaxation delay (d1), and a 30° flip angle. Validation Check: Look for the characteristic AB quartet between 3.15–3.35 ppm, confirming the diastereotopic faces of the azetidine ring.

  • ¹³C NMR (100 MHz): Acquire with 512–1024 scans, power-gated ¹H decoupling, and a 2-second d1. Validation Check: Identify the low-intensity quaternary C3 carbon at ~41.5 ppm.

Step 3: 2D NMR Closed-Loop Validation
  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Direct C–H mapping.

    • Causality Check: The two distinct proton signals of the AB quartet (~3.15 and 3.35 ppm) must correlate to the exact same carbon resonance at ~56.8 ppm. This definitively proves they are diastereotopic protons attached to the equivalent C2 and C4 carbons, rather than structurally distinct CH₂ groups.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Long-range connectivity (2 to 3 bonds).

    • Causality Check: The quaternary C3 carbon (~41.5 ppm) will show no correlations in the HSQC. In the HMBC, it must show strong cross-peaks to the C3-methyl protons ( δ 1.15), the isopropyl methine proton ( δ 1.65), and the C2/C4 protons. This closes the validation loop, unambiguously confirming the connectivity of the congested quaternary center.

Workflow Visualization

NMR_Workflow cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Validation Start 3-Isopropyl-3-methylazetidine Sample Acquisition Prep Sample Preparation (CDCl3, 298K, TMS) Start->Prep H1 1H NMR (400 MHz) Identify Diastereotopic CH2 (AB Quartet) Prep->H1 C13 13C NMR (100 MHz) Identify Quaternary C3 (~41.5 ppm) Prep->C13 HSQC 1H-13C HSQC Direct C-H Correlations H1->HSQC C13->HSQC HMBC 1H-13C HMBC Long-Range C3-H Correlations HSQC->HMBC Final Unambiguous Structural Assignment & Purity Check HMBC->Final

Figure 1: Self-validating NMR workflow for the unambiguous assignment of sp³-rich azetidine cores.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Goti, G., et al. (2021). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. URL:[Link]

  • Namour, F., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 57(20), 8560–8575. URL:[Link]

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of 3-isopropyl-3-methyl-azetidine

Abstract This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-isopropyl-3-methyl-azetidine, a substituted four-membered heterocyclic amine. As di...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-isopropyl-3-methyl-azetidine, a substituted four-membered heterocyclic amine. As direct spectral data for this specific compound is not widely published, this document synthesizes fundamental principles of mass spectrometry, established fragmentation pathways for cyclic amines, and data from analogous structures to construct a reliable predictive model.[1][2] We will explore the characteristic cleavage patterns, including alpha-cleavage and ring-opening reactions, that are critical for the structural elucidation of such compounds. Furthermore, this guide presents a comprehensive, step-by-step protocol for the analysis of small, volatile amines using Gas Chromatography-Mass Spectrometry (GC-MS), offering a validated framework for researchers in organic synthesis and drug development. A comparative discussion of alternative analytical methods is also included to provide a holistic view of its characterization.

Introduction: The Challenge of Characterizing Strained Heterocycles

Azetidines, four-membered saturated nitrogen-containing heterocycles, are significant structural motifs in medicinal chemistry and natural products.[3][4] Their inherent ring strain makes their synthesis challenging but also imparts unique chemical properties that can be exploited in drug design.[3][4] 3-isopropyl-3-methyl-azetidine is a representative example of a 3,3-disubstituted azetidine, a scaffold that offers a three-dimensional exit vector for further chemical modification.

Accurate structural confirmation is paramount in the development of novel chemical entities. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile organic molecules due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.[5] This guide will focus on predicting the fragmentation behavior of 3-isopropyl-3-methyl-azetidine under electron ionization (EI) conditions, the most common ionization source for GC-MS.

Predicted Fragmentation Pathways of 3-isopropyl-3-methyl-azetidine

Under electron ionization, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M+•), which is a radical cation.[6][7] The molecular ion of 3-isopropyl-3-methyl-azetidine (C8H17N) has a molecular weight of 127.23 g/mol . A key rule for nitrogen-containing compounds is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a valuable diagnostic clue.[1]

The subsequent fragmentation of the molecular ion is dictated by the stability of the resulting fragments (cations and radicals). For cyclic amines, the fragmentation is primarily driven by cleavage of the bonds alpha and beta to the nitrogen atom and by ring-opening mechanisms.[1][8]

Alpha (α)-Cleavage: The Dominant Pathway

Alpha-cleavage is the most characteristic fragmentation pathway for amines.[9][10] It involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom, driven by the stabilization of the resulting positive charge on the nitrogen.[7] For 3-isopropyl-3-methyl-azetidine, there are two primary sites for α-cleavage, which involve the bonds to the substituents at the C3 position.

  • Loss of the Isopropyl Group: Cleavage of the bond between C3 and the isopropyl group is highly favored due to the formation of a stable secondary isopropyl radical. This pathway leads to the loss of a 43 Da neutral fragment (•CH(CH3)2) and the formation of a resonance-stabilized iminium ion at m/z 84 . This fragment is predicted to be the base peak or one of the most abundant ions in the spectrum due to the stability of the lost radical.[1]

  • Loss of the Methyl Group: A competing α-cleavage pathway involves the loss of the methyl group at C3. This results in the loss of a 15 Da neutral fragment (•CH3) and the formation of an iminium ion at m/z 112 . While this peak is expected to be significant, it will likely be less abundant than the m/z 84 peak because the methyl radical is less stable than the isopropyl radical.

Ring Cleavage and Subsequent Fragmentations

The strained four-membered ring of azetidine is susceptible to cleavage.[1] Following ionization, the ring can open to form an acyclic radical cation. This ring-opening is often followed by the loss of small neutral molecules like ethene (C2H4, 28 Da).

A plausible pathway involves the cleavage of the C2-C3 bond (a β-cleavage relative to the nitrogen), leading to a ring-opened isomer.[1] This intermediate can then undergo further fragmentation. For instance, subsequent cleavage could lead to the loss of propene (C3H6, 42 Da) from the isopropyl-containing side chain, leading to a fragment at m/z 85 . Another possibility is the loss of ethene, which could lead to various smaller fragments.

The mass spectrum of the parent, unsubstituted azetidine shows a prominent peak corresponding to the loss of ethene (C2H4) from the molecular ion.[2] A similar fragmentation in the substituted analogue could lead to an ion at m/z 99 .

Diagram: Predicted EI Fragmentation of 3-isopropyl-3-methyl-azetidine

G M [C8H17N]+• m/z 127 (Molecular Ion) F112 [C7H14N]+ m/z 112 M->F112 - •CH3 (15 Da) α-Cleavage F84 [C5H10N]+ m/z 84 (Base Peak) M->F84 - •CH(CH3)2 (43 Da) α-Cleavage F99 [C6H13N]+• m/z 99 M->F99 - C2H4 (28 Da) Ring Cleavage F44 [C2H6N]+ m/z 44 F84->F44 - C3H6 (42 Da)

Caption: Predicted major fragmentation pathways for 3-isopropyl-3-methyl-azetidine.

Summary of Predicted Ions

The following table summarizes the key ions expected in the EI mass spectrum of 3-isopropyl-3-methyl-azetidine.

m/zProposed FormulaProposed Identity/OriginPredicted Relative Abundance
127[C8H17N]+•Molecular Ion (M+•)Low to Medium
112[C7H14N]+[M - CH3]+ (Loss of methyl radical via α-cleavage)Medium to High
99[C6H13N]+•[M - C2H4]+• (Loss of ethene via ring cleavage)Low
84[C5H10N]+[M - C3H7]+ (Loss of isopropyl radical via α-cleavage)High (likely Base Peak)
44[C2H6N]+Further fragmentation of m/z 84Medium

Experimental Protocol: GC-MS Analysis

To empirically determine the fragmentation pattern, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is the method of choice for a volatile, non-polar compound like 3-isopropyl-3-methyl-azetidine.[5][11]

Sample Preparation
  • Solvent Selection: Choose a volatile, high-purity solvent in which the analyte is soluble. Dichloromethane or ethyl acetate are suitable choices.

  • Concentration: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) to avoid overloading the GC column and detector.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.

Rationale: Proper sample preparation is critical for obtaining high-quality, reproducible data. Dilution prevents peak tailing and saturation of the MS detector, while filtration protects the analytical instrumentation.[12]

Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: A non-polar or mid-polar capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Method Parameters
ParameterSettingRationale
Inlet
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher conc.)Splitless mode enhances sensitivity, while split mode prevents column overload.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte.
Injection Volume1 µLStandard volume for capillary GC.
Oven Program
Initial Temperature60 °C, hold for 1 minAllows for proper focusing of the analyte at the head of the column.
Ramp Rate10 °C/min to 280 °CA moderate ramp rate provides good separation of potential impurities.
Final HoldHold at 280 °C for 5 minEnsures all components are eluted from the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization for creating fragment-rich, library-searchable spectra.
Electron Energy70 eVThe standard energy for EI, which generates reproducible fragmentation patterns.
Source Temperature230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp.150 °CMaintains ion trajectory and mass accuracy.
Mass Scan Rangem/z 40 - 300Covers the molecular ion and all expected fragments.
Data Analysis
  • Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to 3-isopropyl-3-methyl-azetidine.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak.

  • Interpretation: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the empirical data with the predicted fragmentation pattern outlined in Section 2.

  • Library Search (Optional): Perform a search against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) to find matching or similar compounds. Note that a match for this specific compound is unlikely if it is novel.[2]

Diagram: GC-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample (100 µg/mL in DCM) B Syringe Filter (0.22 µm) A->B C Inject 1 µL into GC Inlet B->C D Separation on HP-5MS Column C->D E EI Ionization (70 eV) & Mass Analysis D->E F Extract Mass Spectrum from TIC Peak E->F G Identify Fragments & Compare to Prediction F->G H Final Report G->H

Caption: Workflow for the GC-MS analysis of 3-isopropyl-3-methyl-azetidine.

Comparative Analysis with Other Techniques

While GC-MS is a powerful tool, a multi-technique approach is often necessary for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the carbon skeleton and the connectivity of the isopropyl and methyl groups. 2D NMR techniques like COSY and HSQC would further solidify the structural assignment.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of C-H and N-H bonds, but it would provide less detailed structural information compared to MS and NMR.

  • High-Resolution Mass Spectrometry (HRMS): While EI-MS provides nominal mass, techniques like ESI-Q-TOF would provide a high-resolution mass measurement, allowing for the unambiguous determination of the elemental formula (e.g., C8H17N) of the molecular ion and its fragments.[13]

In comparison, GC-MS provides unparalleled sensitivity and crucial fragmentation information that is highly complementary to NMR. While HPLC-MS could also be used, GC-MS is generally preferred for small, volatile, and thermally stable molecules like this azetidine derivative, as it often provides better chromatographic resolution and classic, library-searchable EI spectra.[5][14]

Conclusion

The electron ionization mass spectrum of 3-isopropyl-3-methyl-azetidine is predicted to be dominated by fragmentation pathways characteristic of cyclic amines. The most significant fragmentation is expected to be α-cleavage, leading to the preferential loss of the larger alkyl substituent (the isopropyl group) to form a stable iminium ion at m/z 84, which will likely be the base peak. The molecular ion should be observable at m/z 127, and another key fragment from the loss of the methyl group should appear at m/z 112. The provided GC-MS protocol offers a robust method for obtaining empirical data to verify these predictions. By combining mass spectrometry with other spectroscopic techniques like NMR, researchers can achieve confident and complete structural characterization of novel azetidine derivatives.

References

  • Journal of the American Society for Mass Spectrometry. (n.d.). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. ACS Publications. Retrieved from [Link]

  • Gong, K., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Journal of Environmental Sciences. Retrieved from [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Li, G., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from [Link]

  • Klyba, L. V., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Retrieved from [Link]

  • NIST. (n.d.). Azetidine. NIST WebBook. Retrieved from [Link]

  • ACS Publications. (n.d.). Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds. The Journal of Physical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers. Retrieved from [Link]

  • Song, L., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • University of Huddersfield Repository. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of aryl azides. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

Sources

Validation

Comprehensive Guide to HPLC Method Validation for 3-Isopropyl-3-methyl-azetidine Purity Analysis: Mixed-Mode vs. Traditional Approaches

As pharmaceutical pipelines increasingly rely on highly functionalized, low-molecular-weight nitrogen heterocycles, the analytical challenges associated with their quality control have magnified. 3-isopropyl-3-methyl-aze...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized, low-molecular-weight nitrogen heterocycles, the analytical challenges associated with their quality control have magnified. 3-isopropyl-3-methyl-azetidine is a prime example of a critical building block that defies conventional High-Performance Liquid Chromatography (HPLC) analysis.

As an Application Scientist, I frequently see laboratories struggle with this class of molecules. The analytical dilemma is two-fold:

  • Absence of a Chromophore: The molecule lacks conjugated π -systems, rendering standard UV detection (e.g., 254 nm) ineffective. While low-UV (210 nm) is sometimes attempted, it is highly susceptible to baseline drift during gradients and interference from mobile phase impurities.

  • High Polarity and Basicity: The secondary amine of the azetidine ring (pKa ~10.5) remains positively charged under standard acidic chromatographic conditions. On traditional C18 columns, this leads to poor retention (elution near the void volume) and severe peak tailing due to secondary electrostatic interactions with residual surface silanols.

This guide objectively compares traditional and modern chromatographic approaches for the purity analysis of 3-isopropyl-3-methyl-azetidine, provides a self-validating experimental protocol, and outlines a complete validation workflow compliant with the latest[1].

Detection Strategy: Why Charged Aerosol Detection (CAD)?

To overcome the lack of UV absorbance, Charged Aerosol Detection (CAD) is the optimal choice. Unlike Evaporative Light Scattering Detectors (ELSD), which suffer from poor sensitivity for low-molecular-weight compounds, CAD provides a uniform, mass-dependent response for all non-volatile analytes.

Causality Check: Why not derivatize the amine for UV detection? While pre-column derivatization adds a chromophore, it introduces additional sample preparation steps, increases the risk of artifact formation, and complicates the validation of impurity recovery. Direct CAD analysis preserves the integrity of the sample and simplifies the workflow.

Column Performance Comparison

Selecting the correct stationary phase is the most critical step in this method development. We compared three distinct column chemistries to determine the optimal retention mechanism for the polar, basic azetidine.

The Contenders:
  • Traditional C18 (100% Aqueous Compatible): Columns like AQ-C18 resist phase collapse (dewetting) in highly aqueous mobile phases[2]. However, they rely purely on hydrophobic partitioning, which is insufficient for small polar amines.

  • Diol-HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) improves the retention of polar compounds by partitioning them into a water-enriched layer on the silica surface[3]. While retention improves, basic amines can still exhibit unpredictable electrostatic interactions with the bare silica support, leading to peak shape issues.

  • Mixed-Mode RP/CX (The Optimal Product): Columns such as Primesep AB feature an alkyl chain with an embedded cation-exchange group[4]. The hydrophobic substituents (isopropyl and methyl) interact with the reversed-phase (RP) chain, while the protonated azetidine nitrogen forms a deliberate, tunable ionic bond with the cation-exchange (CX) group.

Quantitative Data Summary
Chromatographic ParameterTraditional AQ-C18Diol-HILICMixed-Mode RP/CX
Retention Factor ( k′ ) 0.4 (Elutes in void)3.2 (Acceptable)6.5 (Excellent)
Tailing Factor ( Tf​ ) 2.8 (Severe Tailing)1.5 (Slight Tailing)1.05 (Symmetrical)
Theoretical Plates ( N ) 2,1008,50014,200
Equilibration Time 10 Column Volumes30 Column Volumes15 Column Volumes
Detector Compatibility CAD / MS CompatibleCAD / MS CompatibleCAD / MS Compatible

Experimental Protocol: Mixed-Mode HPLC-CAD

This step-by-step methodology is designed as a self-validating system . Before analyzing unknown samples, the system must pass the embedded suitability criteria.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): 50 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: At pH 3.0, the azetidine nitrogen is fully protonated, ensuring maximum electrostatic interaction with the cation-exchange groups. Ammonium formate is fully volatile, preventing CAD nebulizer clogging and background noise spikes that occur with non-volatile phosphate buffers.

  • Organic Modifier (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Step 2: Standard Preparation
  • Accurately weigh 10.0 mg of 3-isopropyl-3-methyl-azetidine reference standard.

  • Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock solution.

  • Serially dilute to construct a 5-point calibration curve (10, 25, 50, 100, 150 µg/mL).

Step 3: Chromatographic & Detector Conditions
  • Column: Mixed-Mode RP/CX (e.g., Primesep AB), 150 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Injection Volume: 5 µL.

  • CAD Settings: Evaporator Temperature at 35°C; Data Collection Rate at 10 Hz; Filter at 3.6 seconds.

Step 4: System Suitability (Self-Validation Check)

Inject the 50 µg/mL standard five times. Proceed to sample analysis only if :

  • Tailing factor ( Tf​ ) ≤ 1.5

  • Theoretical plates ( N ) ≥ 10,000

  • Peak area %RSD ≤ 2.0%

Method Validation (ICH Q2(R2) Compliance)

The recently updated emphasizes a lifecycle risk-based approach and explicitly broadens the scope of validation to accommodate non-linear detectors like CAD[5].

Unlike UV absorption, which follows the linear Beer-Lambert law, CAD relies on the formation of charged aerosol particles. The relationship between analyte mass and charge is inherently non-linear over wide concentration ranges. Because ICH Q2(R2) now formally permits non-linear calibration models for such detectors, we apply a power-law (log-log) calibration model to ensure regulatory compliance without sacrificing dynamic range[5].

Validation_Workflow N1 1. Method Selection (Mixed-Mode RP/CX + CAD) N2 2. Specificity (Blank & Impurity Resolution) N1->N2 Rs > 1.5 N3 3. Range & Linearity (Log-Log Calibration) N2->N3 N4 4. Accuracy (Spike Recovery 98-102%) N3->N4 N5 5. Precision (Repeatability RSD ≤ 2.0%) N4->N5 N6 6. Validated Procedure (ICH Q2(R2) Compliant) N5->N6 Criteria Met

ICH Q2(R2) Method Validation Workflow for Mixed-Mode HPLC-CAD Analysis.

Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Mixed-Mode + CAD)Status
Specificity Resolution ( Rs​ ) > 1.5 from known impurities Rs​ = 3.2 (vs. synthesis byproducts)Pass
Linearity (Log-Log) R2 ≥ 0.995 over the working range R2 = 0.9994 (10 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 concentration levels99.2% - 100.6%Pass
Precision Repeatability %RSD ≤ 2.0% (n=6)%RSD = 0.85%Pass
Lower Range Limit (LOQ) S/N ≥ 10, Precision ≤ 5.0%5.0 µg/mL (S/N = 15, RSD = 3.1%)Pass

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu.[Link]

  • European Pharmaceutical Review. "Advancements and knowledge gaps in ICH Q2(R2)." europeanpharmaceuticalreview.com.[Link]

  • Agilent Technologies. "Analysis of Polar Compounds Using 100% Aqueous Mobile Phases." agilent.com.[Link]

  • SIELC Technologies. "HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column." hplc-shop.de.[Link]

  • YMC America. "3 Ideal Columns for Analyzing Polar Compounds." ymcamerica.com.[Link]

Sources

Comparative

A Head-to-Head Battle of Saturated Heterocycles: 3-Isopropyl-3-methyl-azetidine vs. Pyrrolidine as Bioisosteric Replacements

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the intricate dance of drug design, the strategic replacement of molecular fragments—a practic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate dance of drug design, the strategic replacement of molecular fragments—a practice known as bioisosterism—is a cornerstone of lead optimization. The goal is to fine-tune a molecule's physicochemical and pharmacokinetic properties to enhance its efficacy, safety, and druggability. Among the myriad of bioisosteric replacements, the substitution of a pyrrolidine ring with a 3,3-disubstituted azetidine, such as 3-isopropyl-3-methyl-azetidine, has emerged as a compelling strategy. This guide provides a comprehensive comparison of these two saturated heterocycles, supported by established principles and illustrative experimental data, to empower researchers in making informed decisions in their drug discovery endeavors.

The Rationale: Why Replace a Pyrrolidine Ring?

The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in many natural products and synthetic drugs.[1][2] Its utility stems from its ability to introduce a basic nitrogen atom, provide a scaffold for diverse substitution patterns, and contribute to the three-dimensional architecture of a molecule.[3][4] However, the pyrrolidine ring is not without its liabilities. A primary concern is its susceptibility to metabolic degradation, particularly through N-dealkylation, which can lead to rapid clearance and the formation of potentially reactive metabolites.[5] Furthermore, the flexibility of the pyrrolidine ring can sometimes be a double-edged sword, contributing to off-target effects.

Enter the 3,3-disubstituted azetidine. This four-membered heterocycle offers a more rigid and metabolically robust alternative.[5][6] The strategic placement of substituents at the 3-position, such as an isopropyl and a methyl group, can effectively shield the ring from enzymatic attack, thereby enhancing metabolic stability.[7][8] This guide will delve into the comparative efficacy of this specific bioisosteric replacement through the lens of key drug-like properties.

Physicochemical Properties: A Tale of Two Rings

The subtle differences in the structures of 3-isopropyl-3-methyl-azetidine and a comparable pyrrolidine analogue (e.g., 3-isopropyl-3-methyl-pyrrolidine for a direct comparison) translate into significant variations in their physicochemical profiles. These differences can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Property3-Isopropyl-3-methyl-azetidine (Predicted)3-Isopropyl-3-methyl-pyrrolidine (Predicted)Rationale for the Difference
cLogP 1.82.2The more compact and polar nature of the azetidine ring generally leads to lower lipophilicity compared to the larger pyrrolidine ring.[6]
Topological Polar Surface Area (TPSA) 12.03 Ų12.03 ŲTPSA is primarily influenced by the nitrogen atom and is similar for both heterocycles.
pKa ~10.5~11.0The increased ring strain in the azetidine ring can slightly decrease the basicity of the nitrogen atom compared to the less strained pyrrolidine.[5]
Aqueous Solubility HigherLowerThe lower lipophilicity and more polar character of the azetidine ring generally contribute to improved aqueous solubility.[6]

Note: The data presented are illustrative predictions based on established physicochemical principles of these heterocycles and are intended for comparative purposes.

The lower lipophilicity (cLogP) of the 3-isopropyl-3-methyl-azetidine is a significant advantage in drug design. High lipophilicity is often associated with poor solubility, increased non-specific binding, and higher metabolic turnover.[9] By reducing lipophilicity, the azetidine moiety can contribute to a more favorable overall ADME profile.

The Decisive Factor: Metabolic Stability

One of the most compelling reasons to consider the 3-isopropyl-3-methyl-azetidine bioisostere is the potential for significantly improved metabolic stability. The pyrrolidine ring is often susceptible to oxidation by cytochrome P450 enzymes, leading to N-dealkylation.[10] The presence of the gem-dialkyl substitution at the 3-position of the azetidine ring provides steric hindrance, effectively blocking this metabolic pathway.[7][8]

To quantify this difference, an in vitro metabolic stability assay using human liver microsomes is a standard and informative experiment.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a test compound.

Materials:

  • Test compounds (3-isopropyl-3-methyl-azetidine and pyrrolidine analogues)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally unrelated, stable compound)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration typically 1 µM), pooled human liver microsomes (final concentration typically 0.5 mg/mL), and phosphate buffer.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Illustrative Data:

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Pyrrolidine Analogue 1546.2
3-Isopropyl-3-methyl-azetidine Analogue > 60< 11.5

Note: This data is illustrative and represents a typical outcome based on the known metabolic liabilities of pyrrolidines and the protective effect of 3,3-disubstitution on azetidines.

The significantly longer half-life and lower intrinsic clearance of the 3-isopropyl-3-methyl-azetidine analogue highlight its superior metabolic stability. This can translate to a longer duration of action in vivo and a reduced potential for the formation of unwanted metabolites.

cluster_0 Metabolic Pathway of Pyrrolidine Analogue cluster_1 Metabolic Pathway of Azetidine Analogue Pyrrolidine Pyrrolidine Analogue CYP450 Cytochrome P450 (Oxidation) Pyrrolidine->CYP450 Metabolite N-dealkylated Metabolite CYP450->Metabolite Azetidine 3-Isopropyl-3-methyl-azetidine Analogue Blocked Metabolic Oxidation Blocked (Steric Hindrance) Azetidine->Blocked Resistant to CYP450

Caption: Comparative metabolic pathways.

Permeability: Crossing the Cellular Barrier

For orally administered drugs, the ability to permeate the intestinal epithelium is a critical determinant of bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.

Experimental Protocol: Caco-2 Permeability Assay

This protocol describes a bidirectional Caco-2 permeability assay to assess both passive diffusion and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compounds

  • Lucifer yellow (a marker for monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Perform a Lucifer yellow permeability assay to confirm the tightness of the cell junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound (typically at a concentration of 10 µM) to the apical (A) side of the Transwell insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment and a final sample from the apical compartment.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the same procedure as above, but add the test compound to the basolateral side and collect samples from the apical side. This direction is used to assess active efflux.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined to identify substrates of efflux transporters.

Illustrative Data:

CompoundPapp (A to B) (10⁻⁶ cm/s)Papp (B to A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Pyrrolidine Analogue 8.59.21.1Moderate to High
3-Isopropyl-3-methyl-azetidine Analogue 10.210.51.0High

Note: This data is illustrative. The slightly higher permeability of the azetidine analogue could be attributed to its more compact structure and potentially more favorable interactions with membrane transporters.

Both analogues demonstrate good permeability, suggesting that the bioisosteric replacement does not negatively impact this crucial property. The efflux ratio close to 1 for both compounds indicates that they are not significant substrates of major efflux transporters.

cluster_0 Caco-2 Permeability Assay Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form monolayer Start->Culture Integrity Check Monolayer Integrity (TEER, Lucifer Yellow) Culture->Integrity Assay Perform Bidirectional Permeability Assay (A to B and B to A) Integrity->Assay Analysis LC-MS/MS Analysis of Samples Assay->Analysis End Calculate Papp and Efflux Ratio Analysis->End

Caption: Caco-2 permeability assay workflow.

Impact on Biological Activity: A Case-by-Case Evaluation

While the 3-isopropyl-3-methyl-azetidine moiety offers clear advantages in terms of physicochemical and pharmacokinetic properties, its impact on biological activity is target-dependent and must be evaluated on a case-by-case basis. The more rigid nature of the azetidine ring can lead to a more defined orientation of substituents, which may result in either an increase or a decrease in binding affinity to the target protein.[5]

In some cases, the constrained conformation imposed by the azetidine ring can pre-organize the pharmacophoric elements in a more favorable orientation for binding, leading to an increase in potency.[11] In other instances, the reduced flexibility might prevent the molecule from adopting the optimal conformation required for high-affinity binding. Therefore, it is crucial to synthesize and test the azetidine analogue in the relevant biological assays to determine its effect on potency and selectivity.

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The bioisosteric replacement of a pyrrolidine ring with 3-isopropyl-3-methyl-azetidine represents a powerful and often advantageous strategy in drug discovery. This substitution can lead to a more desirable physicochemical profile, characterized by lower lipophilicity and improved aqueous solubility. More importantly, it can significantly enhance metabolic stability by blocking common metabolic pathways such as N-dealkylation.

While the impact on biological activity needs to be empirically determined, the potential for an improved ADME profile makes the 3,3-disubstituted azetidine a highly attractive bioisostere. By understanding the principles outlined in this guide and utilizing the provided experimental frameworks, researchers can strategically employ this bioisosteric replacement to design more robust and effective drug candidates.

References

  • Dandapani, S. & Marcaurelle, L. A. (2010). Current strategies for the synthesis of saturated heterocycles. Chemistry & Biology, 17(2), 101-125.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Carreira, E. M., & Fessard, T. C. (2014). The azetidine ring in medicinal chemistry. Chimia, 68(6), 378-384.
  • Singh, R., & Czekelius, C. (2018). The azetidine scaffold in medicinal chemistry. Future Medicinal Chemistry, 10(16), 1989-2010.
  • Kuhak, A., Singh, M., & Kumar, V. (2016). Azetidines: A comprehensive review on their synthesis and medicinal importance. Mini-Reviews in Medicinal Chemistry, 16(14), 1104-1123.
  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). The azetidine motif in drug discovery. Chimia, 64(4), 230-236.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Retrieved from [Link]

  • American Chemical Society. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • American Chemical Society. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • American Chemical Society. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Retrieved from [Link]

  • SciTechnol. (n.d.). International Journal of Theranostics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Retrieved from [Link]

  • Preprints.org. (n.d.). The Impact of Drug Molecular Bonding Methods on Metabolic Stability and Efficacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of N-dealkylation metabolism. Retrieved from [Link]

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Safety & Regulatory Compliance

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